TM-N1324
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQNVXRIWKKWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of TM-N1324: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-N1324 is a potent and selective synthetic agonist of the G-Protein-Coupled Receptor 39 (GPR39), a receptor implicated in a variety of physiological processes, including metabolic regulation and gastrointestinal function. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways.
Core Mechanism of Action
This compound functions as a selective agonist for GPR39. Its activity is significantly enhanced in the presence of zinc (Zn2+), which acts as an allosteric modulator.[1][2] Upon binding to GPR39, this compound initiates a cascade of intracellular signaling events primarily through the activation of Gαq and Gαi/o G-protein subunits.[3][4] This activation leads to the selective release of gastrointestinal hormones, most notably Glucagon-Like Peptide-1 (GLP-1), from enteroendocrine L-cells.[3] The released GLP-1 subsequently acts on its own receptor (GLP-1R) on submucosal neurons, triggering the release of Calcitonin Gene-Related Peptide (CGRP). CGRP, in turn, stimulates epithelial ion transport, leading to an increase in chloride secretion.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay | EC50 (in the presence of Zn2+) | EC50 (in the absence of Zn2+) | Reference |
| GPR39 | Human | Inositol Phosphate Accumulation | 9 nM | 280 nM | |
| GPR39 | Murine | Inositol Phosphate Accumulation | 5 nM | 180 nM | |
| GPR39 | Human | cAMP Accumulation | 17 nM | - |
Table 2: In Vivo Effects of this compound
| Effect | Animal Model | Dose | Outcome | Reference |
| Food Intake | High-Fat Diet-Induced Obese Mice | 30 mg/kg | Decrease in food intake during the dark period | |
| Body Weight | High-Fat Diet-Induced Obese Mice | 30 mg/kg | Decrease in body weight | |
| Somatostatin Release | Isolated Mouse Gastric Mucosa Cells | 1 µM | 53% increase in somatostatin release | |
| Ghrelin Secretion | Isolated Mouse Gastric Mucosa Cells | 1 µM | Decrease in ghrelin secretion |
Signaling Pathways
The signaling cascade initiated by this compound is multifaceted, involving multiple G-protein subtypes and downstream effectors.
Caption: this compound activates GPR39, leading to Gαq and Gαi/o signaling.
The downstream consequence of GLP-1 release involves a secondary signaling cascade in submucosal neurons.
Caption: GLP-1 released by this compound action stimulates CGRP release and ion secretion.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Inositol Phosphate Accumulation Assay
-
Cell Line: HEK293 cells stably expressing human or murine GPR39.
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to confluency.
-
The cells are then labeled overnight with myo-[3H]inositol in inositol-free DMEM.
-
On the day of the experiment, the labeling medium is removed, and cells are washed with HBSS.
-
Cells are pre-incubated with HBSS containing LiCl for 15 minutes at 37°C.
-
This compound, at various concentrations, with or without a fixed concentration of ZnCl2, is added to the wells, and the plates are incubated for 60 minutes at 37°C.
-
The reaction is terminated by the addition of ice-cold formic acid.
-
The total inositol phosphates are separated from free inositol using Dowex AG1-X8 anion-exchange columns.
-
The radioactivity is quantified by liquid scintillation counting.
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Data are normalized to the response of a maximal concentration of a reference agonist, and EC50 values are calculated using a four-parameter logistic equation.
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GLP-1 Secretion Assay from Intestinal Organoids
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Model System: Murine or human intestinal organoids.
-
Methodology:
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Intestinal crypts are isolated from mouse or human tissue and cultured in Matrigel with appropriate growth factors to form organoids.
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Mature organoids are collected and seeded into 96-well plates.
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For the assay, the culture medium is replaced with a basal secretion buffer for a pre-incubation period.
-
The basal buffer is then replaced with a stimulation buffer containing various concentrations of this compound, with or without ZnCl2.
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The plates are incubated for 2 hours at 37°C.
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The supernatant is collected, and the concentration of secreted GLP-1 is measured using a commercially available ELISA kit.
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The remaining organoids in the wells are lysed, and the total protein content is determined for normalization of the secretion data.
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Ussing Chamber Experiments for Ion Transport
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Tissue: Mouse colonic mucosa.
-
Methodology:
-
Segments of the mouse colon are excised and the mucosal layer is stripped from the underlying muscle.
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The mucosal sheets are mounted in Ussing chambers, separating the mucosal and serosal sides.
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Both sides are bathed in Krebs-bicarbonate buffer, maintained at 37°C, and gassed with 95% O2/5% CO2.
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The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
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After a baseline stabilization period, this compound is added to the serosal side of the tissue.
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Changes in Isc, reflecting net ion transport, are monitored.
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To investigate the involvement of GLP-1 and CGRP, experiments can be repeated in the presence of a GLP-1R antagonist or a CGRP receptor antagonist.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the effect of this compound on GLP-1 secretion and subsequent ion transport.
Caption: Workflow for in vitro and ex vivo analysis of this compound.
Conclusion
This compound represents a significant tool for elucidating the physiological roles of GPR39. Its mechanism of action, centered on the potentiation by zinc and the selective stimulation of GLP-1 release, offers a promising avenue for therapeutic intervention in metabolic disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the downstream signaling pathways and the long-term physiological effects of this compound will be crucial for realizing its full therapeutic potential.
References
The GPR39 Agonist TM-N1324: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Pharmacological Activity and Experimental Evaluation of a Potent GPR39 Agonist.
This technical guide provides a comprehensive overview of the G-Protein-Coupled Receptor 39 (GPR39) agonist, TM-N1324. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR39. This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Core Compound Activity: Quantitative Data
This compound is a potent and selective agonist of GPR39, with its activity being significantly enhanced by the presence of zinc (Zn²⁺).[1][2] The compound has demonstrated efficacy in both human and murine GPR39, making it a valuable tool for preclinical research.
| Parameter | Species | Condition | Value | Reference |
| EC₅₀ | Human | - Zn²⁺ | 280 nM | [1][2] |
| Human | + Zn²⁺ | 9 nM | [1] | |
| Murine | - Zn²⁺ | 180 nM | ||
| Murine | + Zn²⁺ | 5 nM | ||
| Selectivity | - | - | High selectivity over a panel of 165 GPCRs | |
| Aqueous Solubility | - | pH 7.0 | 65 µM | |
| Effect on Somatostatin Release | - | - | 53% increase |
GPR39 Signaling Pathway
GPR39 activation by agonists like this compound initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαq, Gαs, Gαi/o, and Gα12/13, leading to the activation of diverse downstream effector pathways. This pleiotropic signaling underlies the varied physiological responses modulated by GPR39.
References
The Function of TM-N1324: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-N1324, also known as Cpd1324, is a potent, selective, and orally active agonist for the G-protein-coupled receptor 39 (GPR39).[1][2] This technical guide provides a comprehensive overview of the function of this compound, with a focus on its mechanism of action, signaling pathways, and its effects on gastrointestinal hormone secretion and metabolic regulation. The information presented herein is intended to support further research and drug development efforts targeting GPR39.
Introduction to this compound
This compound is a small molecule agonist of GPR39, a receptor that has garnered significant interest for its role in metabolic homeostasis.[2][3] A key characteristic of this compound is that its potency is significantly enhanced in the presence of zinc ions (Zn2+), which act as a positive allosteric modulator.[1] The compound has demonstrated high selectivity for GPR39 over a wide range of other GPCRs.
Core Function: GPR39 Agonism and Signaling
The primary function of this compound is to bind to and activate GPR39. This activation initiates intracellular signaling cascades that lead to various physiological responses.
G-Protein Coupling and Downstream Signaling
This compound-mediated activation of GPR39 predominantly signals through the Gαq and Gαi/o pathways. This has been demonstrated through in vitro assays measuring the accumulation of intracellular second messengers.
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: The Gαi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the primary signaling pathways activated by this compound.
Quantitative Data
The potency of this compound as a GPR39 agonist has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound (EC50 values)
| Receptor | Condition | EC50 (nM) | Reference |
| Human GPR39 | Without Zn2+ | 280 | |
| Human GPR39 | With Zn2+ | 9 | |
| Murine GPR39 | Without Zn2+ | 180 | |
| Murine GPR39 | With Zn2+ | 5 |
Table 2: In Vivo Effects of this compound in a High-Fat Diet-Induced Obese Mouse Model
| Parameter | Treatment | Dosage | Observation | Reference |
| Food Intake | This compound | 30 mg/kg | Decrease in food intake during the dark period | |
| Body Weight | This compound | 30 mg/kg | Decrease in body weight |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
In Vitro Assays
This assay is used to quantify the activation of the Gαq signaling pathway.
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR39.
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Protocol:
-
Seed HEK293-hGPR39 cells in 96-well plates and grow to confluence.
-
Label the cells with [3H]myo-inositol in inositol-free medium overnight.
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Add varying concentrations of this compound, with or without a fixed concentration of ZnCl2 (e.g., 10 µM).
-
Incubate for 1 hour at 37°C.
-
Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
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Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.
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This assay is used to quantify the activation of the Gαi/o signaling pathway.
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Cell Line: COS-7 cells transiently expressing human GPR39.
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Protocol:
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Seed COS-7 cells in 96-well plates and transfect with a plasmid encoding human GPR39.
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After 24-48 hours, replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
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Add varying concentrations of this compound, with or without a fixed concentration of ZnCl2.
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Stimulate adenylyl cyclase with forskolin.
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Incubate for 30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).
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Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.
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In Vivo Experiments
This model is used to evaluate the in vivo efficacy of this compound on metabolic parameters.
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Animal Model: Male C57BL/6J mice.
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Protocol:
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Induce obesity by feeding mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).
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House the mice in individual cages with free access to food and water.
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Administer this compound (e.g., 30 mg/kg) or vehicle control orally (e.g., by gavage) once daily.
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Monitor food intake and body weight daily or weekly.
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At the end of the study, collect blood samples for hormone analysis (e.g., GLP-1, ghrelin) and tissues for further analysis.
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Statistical analysis is performed to compare the treated group with the vehicle control group.
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The following diagram outlines the general workflow for in vivo testing of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of GPR39. Its function as a potent and selective agonist, particularly in the context of gastrointestinal hormone regulation, highlights the therapeutic potential of targeting GPR39 for metabolic disorders such as obesity. The data and protocols presented in this guide provide a foundation for researchers to further explore the mechanism and applications of this compound and other GPR39 modulators.
References
In-Depth Technical Guide: TM-N1324 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation of TM-N1324, a potent and selective agonist of the G-Protein-Coupled Receptor 39 (GPR39). Initially identified through a screening campaign, the validation of GPR39 as the primary target of this compound has been substantiated through a series of in vitro and in vivo studies. This document details the pharmacological characterization of this compound, its mechanism of action through the GPR39 signaling pathway, and its physiological effects, particularly on gastrointestinal hormone secretion and metabolic regulation. The experimental protocols that form the basis of this validation are described in detail, and key data are presented in a structured format for clarity and comparison.
Introduction
This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of GPR39, a receptor implicated in a variety of cellular processes. This guide serves to consolidate the key findings and methodologies used to confirm GPR39 as the definitive target of this compound, providing a technical resource for researchers in the field of drug discovery and metabolic disease.
Target Identification and Validation Workflow
The identification of GPR39 as the target of this compound followed a systematic workflow, beginning with high-throughput screening and culminating in in vivo validation studies.
Caption: Workflow for this compound target identification and validation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target | Condition | EC50 (nM) | Reference |
| Inositol Phosphate Accumulation | HEK293 | Human GPR39 | With Zinc | 2 | [1] |
| Inositol Phosphate Accumulation | HEK293 | Human GPR39 | Without Zinc | 201 | [1] |
| cAMP Accumulation | COS-7 | Human GPR39 | With Zinc | 17 | [1] |
| GPR39 Activation | - | Human GPR39 | With Zn2+ | 9 | [2] |
| GPR39 Activation | - | Human GPR39 | Without Zn2+ | 280 | [2] |
| GPR39 Activation | - | Murine GPR39 | With Zn2+ | 5 | |
| GPR39 Activation | - | Murine GPR39 | Without Zn2+ | 180 |
Table 2: In Vitro ADME Properties of this compound
| Parameter | Condition | Value | Reference |
| Aqueous Solubility | pH 7.0 | 65 µM |
Table 3: Effects of this compound on Hormone Secretion
| Hormone | System | Effect | Magnitude | Reference |
| Somatostatin | Isolated mouse gastric mucosa | Increase | 53% | |
| Ghrelin | Isolated mouse gastric mucosa | Decrease | Not specified | |
| GLP-1 | Mice and intestinal organoids | Increase | Not specified | |
| PYY | Mice and intestinal organoids | No effect | - | |
| GIP | Mice and intestinal organoids | No effect | - |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect | Reference |
| High-fat diet-induced obesity (mouse) | 30 mg/kg | Decreased food intake and body weight |
GPR39 Signaling Pathway
This compound exerts its effects by activating GPR39, which is known to couple to multiple G-protein signaling pathways, including Gαq, Gαs, and Gαi/o. The activation of these pathways leads to downstream cellular responses.
References
In-Depth Technical Guide: TM-N1324 (CAS 1144477-35-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-N1324, also known as Cpd1324, is a potent and selective synthetic agonist for the G-protein-coupled receptor 39 (GPR39), a receptor increasingly recognized for its role in metabolic regulation, gastrointestinal function, and cellular signaling. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers in drug discovery and development exploring the therapeutic potential of GPR39 activation.
Chemical and Physical Properties
This compound is a small molecule with the following properties:
| Property | Value |
| CAS Number | 1144477-35-9 |
| Molecular Formula | C₁₈H₁₃ClFN₇O |
| Molecular Weight | 397.79 g/mol [1][2] |
| Synonyms | Compound 1324, Cpd1324[3][4] |
| Appearance | Solid, white to beige powder[2] |
| Solubility | Soluble in DMSO and Ethanol. Aqueous solubility of 65 μM at pH 7.0. |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the G-protein-coupled receptor 39 (GPR39). Its activity is significantly potentiated by the presence of zinc ions (Zn²⁺), establishing GPR39 as a zinc-sensing receptor.
Potency and Efficacy
The potency of this compound is species-dependent and enhanced by Zn²⁺. The half-maximal effective concentrations (EC₅₀) are summarized below:
| Target | Condition | EC₅₀ (nM) |
| Human GPR39 | without Zn²⁺ | 280 |
| with Zn²⁺ | 9 | |
| Murine GPR39 | without Zn²⁺ | 180 |
| with Zn²⁺ | 5 |
This compound has been shown to induce inositol phosphate accumulation with EC₅₀ values of 2 nM (with zinc) and 201 nM (without zinc) in HEK293 cells expressing human GPR39. It also stimulates cAMP accumulation in COS-7 cells expressing human GPR39 with an EC₅₀ of 17 nM in the presence of zinc.
Selectivity
This compound is highly selective for GPR39. It has shown no significant activity when screened against a panel of 165 other G-protein-coupled receptors (GPCRs) at a concentration of 1 µM.
Signaling Pathways
Activation of GPR39 by this compound initiates a cascade of intracellular signaling events. GPR39 is known to couple to multiple G-protein families, including Gαq, Gαs, and Gαi/o, leading to the activation of various downstream pathways.
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
-
Gαi/o Pathway: The Gαi/o pathway is also engaged, which can lead to the inhibition of adenylyl cyclase and modulation of other downstream effectors.
-
Downstream Kinases: Activation of GPR39 has been linked to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B), which are key regulators of cell survival and proliferation.
References
The Synergistic Interplay of TM-N1324 and Zinc in GPR39 Activation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the compound TM-N1324 and its interaction with zinc, focusing on the activation of the G protein-coupled receptor 39 (GPR39). GPR39, a receptor implicated in a variety of physiological processes, is a promising therapeutic target, and understanding the nuances of its activation by agonists like this compound is crucial for drug development professionals, researchers, and scientists.
This compound, also known as Compound 1324, has been identified as a potent and selective agonist for GPR39.[1][2] A key characteristic of its activity is the significant potentiation of its effects in the presence of zinc ions (Zn²⁺). This guide will detail the quantitative aspects of this interaction, outline the experimental protocols used to elucidate these effects, and visualize the underlying signaling pathways.
Quantitative Data Summary
The efficacy of this compound as a GPR39 agonist is markedly enhanced by the presence of zinc. This potentiation is evident in the half-maximal effective concentration (EC₅₀) values obtained from in vitro assays.
| Species | Condition | EC₅₀ (nM) | Reference |
| Human GPR39 | Without Zn²⁺ | 280 | [2][3][4] |
| Human GPR39 | With Zn²⁺ | 9 | |
| Murine GPR39 | Without Zn²⁺ | 180 | |
| Murine GPR39 | With Zn²⁺ | 5 | |
| Human GPR39 (HEK293 cells, inositol phosphate accumulation) | Without Zn²⁺ | 201 | |
| Human GPR39 (HEK293 cells, inositol phosphate accumulation) | With Zn²⁺ | 2 | |
| Human GPR39 (COS-7 cells, cAMP accumulation) | With Zn²⁺ | 17 |
In addition to its direct receptor agonism, this compound has demonstrated physiological effects that are modulated by GPR39 activity.
| Experimental Model | Effect of this compound (1 µM) | Reference |
| Isolated mouse gastric mucosa cells | Decreased ghrelin secretion | |
| Isolated mouse gastric mucosa cells | Increased somatostatin secretion |
Furthermore, in vivo studies have highlighted the therapeutic potential of this compound.
| Animal Model | Dosage | Effect | Reference |
| High-fat diet-induced obese mice | 30 mg/kg | Decreased food intake during the dark period and reduced body weight |
Signaling Pathways and Experimental Workflows
The activation of GPR39 by this compound, particularly in the presence of zinc, initiates a cascade of intracellular signaling events. Zinc acts as a positive allosteric modulator for GPR39 agonists, enhancing their potency. GPR39 is known to signal through various G protein subtypes, including Gαq, Gαs, and Gα12/13, leading to diverse cellular responses.
Detailed Experimental Protocols
The characterization of this compound's interaction with GPR39 and zinc has been achieved through a series of well-defined experimental protocols.
Inositol Phosphate Accumulation Assay
This assay is a common method to quantify the activation of Gαq-coupled GPCRs.
Caco-2 Permeability Assay
This in vitro model is utilized to assess the intestinal permeability of a compound.
Conclusion
This compound is a potent GPR39 agonist whose activity is significantly enhanced by zinc. The data presented in this guide underscore the importance of considering the ionic microenvironment when evaluating the pharmacological activity of GPR39 modulators. The detailed experimental protocols provide a framework for the continued investigation of this and other compounds targeting this receptor. The synergistic relationship between this compound and zinc offers a compelling avenue for the development of novel therapeutics targeting GPR39-mediated pathways.
References
The Agonist TM-N1324: A Deep Dive into its GPR39-Mediated Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TM-N1324, also known as Cpd1324, is a potent and selective synthetic agonist for the G protein-coupled receptor 39 (GPR39), a receptor that has garnered significant interest for its role in metabolic regulation and gastrointestinal physiology. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of GPR39 and the development of novel therapeutics targeting this receptor.
Core Signaling Pathways of this compound
This compound exerts its effects by binding to and activating GPR39, which primarily couples to the Gαq and Gαi/o subfamilies of heterotrimeric G proteins. Notably, studies have shown that this compound does not activate the Gαs signaling pathway. The potency of this compound is significantly enhanced by the presence of zinc ions (Zn2+), which act as positive allosteric modulators of GPR39.
Gαq Signaling Pathway
Upon activation by this compound, the Gαq subunit of the G protein dissociates and activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Gαi/o Signaling Pathway
The activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels. cAMP is a crucial second messenger that activates protein kinase A (PKA), which has a wide range of cellular targets. By reducing cAMP levels, this compound-mediated Gαi/o signaling attenuates PKA activity and its downstream effects.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and efficacy of this compound in activating GPR39-mediated signaling pathways.
| Table 1: Potency (EC50) of this compound on Human GPR39 | |
| Condition | EC50 (nM) |
| In the absence of Zn2+ | 280[1] |
| In the presence of Zn2+ | 9[1] |
| Table 2: Potency (EC50) of this compound on Murine GPR39 | |
| Condition | EC50 (nM) |
| In the absence of Zn2+ | 180[1] |
| In the presence of Zn2+ | 5[1] |
Key Physiological Effects
The activation of GPR39 by this compound leads to several important physiological outcomes, primarily related to gastrointestinal hormone secretion.
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Stimulation of GLP-1 Secretion: this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] GLP-1 is an incretin hormone with crucial roles in glucose homeostasis, including stimulating insulin secretion and suppressing glucagon release.
-
Regulation of Somatostatin and Ghrelin: In gastric mucosal cells, this compound increases the release of somatostatin, which in turn is believed to mediate a decrease in the secretion of ghrelin, the "hunger hormone".
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's signaling pathways.
Inositol Phosphate (IP) Accumulation Assay (for Gαq activity)
This assay measures the accumulation of inositol phosphates, a downstream product of PLCβ activation, as a readout for Gαq pathway activation.
1. Cell Culture and Seeding:
- HEK293 cells stably expressing human GPR39 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Cells are seeded into 96-well plates at a density of 50,000 cells/well and grown to confluence.
2. Labeling with [3H]-myo-inositol:
- The growth medium is replaced with inositol-free DMEM containing 1 µCi/ml [3H]-myo-inositol.
- Cells are incubated for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
3. Stimulation:
- The labeling medium is aspirated, and cells are washed with HBSS.
- Cells are pre-incubated with HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.
- This compound (at various concentrations, with or without Zn2+) is added, and the cells are incubated for 60 minutes at 37°C.
4. Lysis and IP Extraction:
- The stimulation buffer is removed, and cells are lysed by adding 0.1 M formic acid.
- The plates are incubated on ice for 30 minutes.
- The cell lysates are transferred to microcentrifuge tubes.
5. Ion-Exchange Chromatography:
- The formic acid extracts are neutralized and applied to Dowex AG1-X8 anion-exchange columns.
- The columns are washed with water and then with a solution of 60 mM ammonium formate/5 mM sodium tetraborate to elute glycerophosphoinositol.
- [3H]-inositol phosphates are eluted with 1 M ammonium formate/0.1 M formic acid.
6. Scintillation Counting:
- The eluate containing the [3H]-inositol phosphates is mixed with a scintillation cocktail.
- Radioactivity is quantified using a liquid scintillation counter.
- Data are analyzed to determine EC50 values.
A[label="1. Seed GPR39-expressing HEK293 cells in 96-well plates"];
B[label="2. Label cells with [3H]-myo-inositol for 18-24h"];
C [label="3. Pre-incubate with LiCl (10 mM) for 15 min"];
D [label="4. Stimulate with this compound ± Zn2+ for 60 min"];
E [label="5. Lyse cells with formic acid"];
F [label="6. Separate inositol phosphates using anion-exchange chromatography"];
G [label="7. Quantify radioactivity with a scintillation counter"];
H [label="8. Analyze data and determine EC50"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay directly measures the activation of specific G protein subtypes (Gαq and Gαi/o) by monitoring the change in distance between Gα and Gβγ subunits.
1. Plasmid Constructs:
- Gα subunits (Gαq, Gαi1) are tagged with Renilla luciferase (Rluc).
- Gγ2 subunit is tagged with Venus (a yellow fluorescent protein variant).
- Untagged Gβ1 and GPR39 constructs are also used.
2. Cell Culture and Transfection:
- HEK293T cells are seeded in 6-well plates.
- Cells are transiently co-transfected with the plasmids encoding GPR39, the Rluc-tagged Gα subunit, Gβ1, and Venus-tagged Gγ2 using a suitable transfection reagent.
3. Assay Preparation:
- 24 hours post-transfection, cells are harvested, washed, and resuspended in HBSS.
- Cells are seeded into white, clear-bottom 96-well plates.
4. BRET Measurement:
- The Rluc substrate, coelenterazine h, is added to each well to a final concentration of 5 µM.
- Basal BRET signal is measured using a microplate reader capable of simultaneously detecting the emissions from Rluc (around 480 nm) and Venus (around 530 nm).
- This compound is added to the wells at various concentrations.
- The change in BRET signal is monitored kinetically for 15-20 minutes.
5. Data Analysis:
- The BRET ratio is calculated as the ratio of the light intensity emitted by Venus to the light intensity emitted by Rluc.
- Activation of the G protein leads to a conformational change and a decrease in the BRET ratio.
- The net BRET change is plotted against the agonist concentration to determine the EC50.
GLP-1 Secretion Assay using Intestinal Organoids
This ex vivo assay quantifies the amount of GLP-1 released from primary intestinal L-cells in response to this compound.
1. Organoid Culture:
- Mouse or human intestinal crypts are isolated and cultured in Matrigel with a specialized growth medium to form 3D organoids containing all intestinal epithelial cell types, including L-cells.
2. GLP-1 Secretion Assay:
- Mature organoids are collected and washed with a basal buffer (e.g., HBSS with 0.1% BSA).
- Organoids are pre-incubated in the basal buffer for 1-2 hours at 37°C.
- The supernatant is removed, and organoids are incubated with the basal buffer containing various concentrations of this compound for 2 hours at 37°C. A DPP-4 inhibitor is often included to prevent GLP-1 degradation.
- The supernatant is collected after the stimulation period.
3. GLP-1 Quantification:
- The concentration of GLP-1 in the collected supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
4. Data Normalization:
- After collecting the supernatant, the organoids are lysed, and the total protein content is determined using a BCA assay.
- The amount of secreted GLP-1 is normalized to the total protein content of the organoids in each well.
Conclusion
This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR39. Its activation of the Gαq and Gαi/o signaling pathways leads to significant effects on gastrointestinal hormone secretion, highlighting the therapeutic potential of targeting GPR39 for metabolic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPR39 modulators, facilitating further advancements in this promising area of research.
References
The Discovery and Synthesis of TM-N1324: A Potent and Selective GPR39 Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of TM-N1324 (also known as Cpd1324), a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39). GPR39 is a zinc-sensing receptor implicated in various physiological processes, including the regulation of gastrointestinal hormone secretion and metabolic homeostasis. This compound has emerged as a valuable tool compound for elucidating the physiological roles of GPR39 and as a potential therapeutic agent for metabolic diseases such as obesity and type 2 diabetes. This whitepaper details the model-based discovery approach, a proposed synthesis protocol, key quantitative data, and detailed experimental methodologies for the characterization of this novel compound.
Discovery of this compound
The discovery of this compound was a result of a sophisticated, model-based approach, as described by Frimurer et al. (2017).[1] This strategy circumvented the need for high-throughput screening of large compound libraries by utilizing a homology model of the GPR39 receptor.
The discovery workflow can be summarized as follows:
-
Homology Modeling: A three-dimensional model of the human GPR39 receptor was constructed based on the crystal structures of related G-protein-coupled receptors.
-
Binding Site Identification: A putative binding pocket for small molecule ligands was identified within the transmembrane domain of the GPR39 model.
-
Iterative In Silico Screening: Small, focused "mini-libraries" of commercially available compounds were selected for their potential to bind to the identified pocket. This selection was guided by knowledge of ligand binding to other receptors with similar binding site architectures.
-
In Vitro Screening with Allosteric Enhancement: The initial library of compounds was tested for agonist activity. Notably, these compounds were inactive on their own. The breakthrough came with the use of zinc (Zn²⁺) as an allosteric enhancer.[1] The presence of Zn²⁺ potentiated the activity of initial hit compounds, allowing for their identification.
-
Lead Optimization: Subsequent rounds of screening and chemical optimization of the initial hits led to the identification of this compound (referred to as compound 8 in the initial publication) as a highly potent and selective GPR39 agonist that is active even in the absence of Zn²⁺.[1]
Proposed Synthesis of this compound
While the primary literature from Frimurer et al. does not provide a detailed, step-by-step synthesis protocol for this compound, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazolo[3,4-b]pyridine derivatives. The formal name of this compound is 4-(2-chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-3-methyl-1-(9H-purin-6-yl)-6H-pyrazolo[3,4-b]pyridin-6-one.
The proposed synthesis would likely involve a multi-step process, potentially beginning with the construction of the core pyrazolo[3,4-b]pyridin-6-one scaffold, followed by the introduction of the substituted phenyl and purine moieties. A potential key step could be a one-pot, three-component reaction, a common strategy for building such heterocyclic systems.
Proposed Synthetic Scheme:
A possible approach could involve the reaction of a 5-aminopyrazole derivative with an appropriate aldehyde and a β-ketoester or similar active methylene compound, followed by cyclization to form the pyrazolo[3,4-b]pyridin-6-one core. Subsequent N-alkylation would introduce the purine group.
Quantitative Data
This compound is a highly potent agonist of both human and murine GPR39. Its potency is significantly enhanced in the presence of zinc, highlighting the allosteric relationship between the small molecule agonist and the endogenous co-agonist.
| Parameter | Human GPR39 | Murine GPR39 | Reference |
| EC₅₀ (without Zn²⁺) | 280 nM | 180 nM | [2][3] |
| EC₅₀ (with Zn²⁺) | 9 nM | 5 nM |
This compound has also demonstrated selectivity for GPR39 over a panel of 165 other GPCRs at a concentration of 1 µM. In vivo studies in mice have shown that an oral dose of 30 mg/kg results in plasma concentrations sufficient for maximal GPR39 activation.
Signaling Pathways
This compound activates GPR39, which is known to couple to multiple G-protein signaling pathways. The primary pathways activated by this compound are Gαq and Gαs.
-
Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is responsible for the observed increase in inositol phosphate accumulation in HEK293 cells expressing human GPR39.
-
Gαs Pathway: The Gαs pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA). This is consistent with the observed cAMP accumulation in COS-7 cells expressing human GPR39.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gαq pathway by quantifying the accumulation of inositol phosphates.
-
Cell Line: HEK293 cells stably expressing human GPR39.
-
Protocol:
-
Seed HEK293-hGPR39 cells in 96-well plates and grow to confluence.
-
Label the cells overnight with myo-[³H]inositol in inositol-free DMEM.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Add varying concentrations of this compound (with and without a constant concentration of ZnCl₂) and incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding a cold lysis buffer (e.g., 0.5 M perchloric acid).
-
Neutralize the lysates and separate the inositol phosphates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Generate dose-response curves to determine EC₅₀ values.
-
cAMP Accumulation Assay
This assay is used to determine the activation of the Gαs pathway.
-
Cell Line: COS-7 cells transiently or stably expressing human GPR39.
-
Protocol:
-
Seed COS-7 cells expressing hGPR39 in 96-well plates.
-
On the day of the assay, wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
Add varying concentrations of this compound (typically in the presence of ZnCl₂).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Construct dose-response curves to calculate the EC₅₀ value.
-
Somatostatin Secretion Assay
This ex vivo assay measures the effect of this compound on hormone secretion from primary cells.
-
Tissue Source: Isolated gastric mucosa cells from mice.
-
Protocol:
-
Isolate gastric glands from the mouse stomach by collagenase digestion.
-
Prepare a primary culture of gastric mucosal cells.
-
Incubate the cells in a buffer (e.g., Krebs-Ringer bicarbonate buffer) for a basal period to establish a baseline secretion rate.
-
Replace the buffer with a fresh buffer containing this compound (e.g., at a concentration of 1 µM).
-
Incubate for a defined stimulation period (e.g., 60-120 minutes).
-
Collect the supernatant and measure the concentration of somatostatin using a specific radioimmunoassay (RIA) or ELISA kit.
-
Normalize the hormone secretion to the total protein or DNA content of the cells in each well.
-
Conclusion
This compound is a landmark compound in the study of GPR39 biology. Its discovery through a rational, model-based approach highlights the power of computational methods in modern drug development. As a potent, selective, and orally bioavailable agonist, it serves as an indispensable tool for probing the physiological and pathophysiological roles of GPR39. The detailed characterization of its activity and signaling pathways provides a solid foundation for further preclinical and clinical investigation into its therapeutic potential for metabolic disorders. This whitepaper provides a centralized resource of technical information to aid researchers in the ongoing exploration of this compound and the GPR39 receptor.
References
The Role of TM-N1324 in GLP-1 Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic G-protein coupled receptor 39 (GPR39) agonist, TM-N1324, and its role in stimulating glucagon-like peptide-1 (GLP-1) secretion. This compound, also known as Cpd1324, has emerged as a potent, orally active compound that selectively targets GPR39 to modulate gastrointestinal hormone release. This document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from intestinal enteroendocrine L-cells in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. Consequently, targeting GLP-1 secretion has become a cornerstone in the therapeutic management of type 2 diabetes and obesity.
This compound is a selective agonist of GPR39, a receptor expressed in the gastrointestinal tract.[1] The activation of GPR39 by this compound has been shown to induce a selective release of GLP-1, positioning it as a promising therapeutic candidate for metabolic disorders. This guide will explore the preclinical evidence supporting the role of this compound in GLP-1 secretion and its broader physiological effects.
This compound: Compound Profile
This compound is a potent and selective agonist for GPR39. Its activity is notably enhanced in the presence of zinc (Zn2+), which acts as an allosteric modulator of the receptor.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | EC50 (in the presence of Zn2+) | EC50 (in the absence of Zn2+) | Reference |
| GPR39 Activation | Human | 9 nM | 280 nM | [3] |
| GPR39 Activation | Murine | 5 nM | 180 nM | [3] |
Table 2: Effects of this compound on Hormone Secretion
| Hormone | Model System | This compound Concentration/Dose | Effect | Reference |
| GLP-1 | In vivo (mice) | 30 mg/kg (oral) | Increased plasma levels | [1] |
| GLP-1 | Ex vivo (mouse intestinal organoids) | Not specified | Increased secretion | |
| GLP-1 | Ex vivo (human intestinal organoids) | Not specified | Increased secretion | |
| PYY | In vivo (mice) | 30 mg/kg (oral) | No effect | |
| GIP | In vivo (mice) | 30 mg/kg (oral) | No effect | |
| Ghrelin | In vivo (mice) | 30 mg/kg (oral) | Decreased plasma levels | |
| Somatostatin | Ex vivo (primary gastric mucosa cells) | Not specified | Increased secretion |
Table 3: In Vivo Metabolic Effects of this compound in High-Fat Diet-Fed Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Food Intake | This compound | 30 mg/kg (oral, once daily) | 24 hours | Decreased | |
| Body Weight | This compound | 30 mg/kg (oral, once daily) | 6 days | Decreased |
Signaling Pathway of this compound in L-cells
This compound-mediated activation of GPR39 in enteroendocrine L-cells leads to the selective secretion of GLP-1. This process is primarily driven by the activation of Gαq and Gαi/o signaling pathways, while the Gαs pathway does not appear to be involved.
Caption: Signaling cascade of this compound in L-cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound.
In Vivo Oral Glucose Tolerance Test and Hormone Measurement in Mice
This protocol is adapted from Grunddal et al., 2021.
Objective: To assess the effect of orally administered this compound on plasma GLP-1, PYY, GIP, and ghrelin levels in mice.
Materials:
-
C57BL/6J male mice
-
This compound (Cpd1324)
-
Vehicle: PEG200/Saline/EtOH (40/57.5/2.5) with 3.2 μM ZnCl2
-
Oral gavage needles
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
ELISA kits for GLP-1, PYY, GIP, and ghrelin
Procedure:
-
House C57BL/6J male mice under a 12-hour light/dark cycle with free access to a high-fat diet for 4 days prior to the experiment.
-
Fast the mice overnight before the experiment.
-
30 minutes prior to the glucose challenge, orally dose the mice with either vehicle or this compound (30 mg/kg body weight).
-
Administer an oral glucose load (2 g/kg body weight).
-
Collect blood samples via tail vein puncture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) into EDTA-coated tubes.
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the plasma concentrations of GLP-1, PYY, GIP, and ghrelin using commercially available ELISA kits according to the manufacturer's instructions.
Ex Vivo GLP-1 Secretion Assay using Mouse Intestinal Organoids
This protocol is a generalized procedure based on the description in Grunddal et al., 2021.
Objective: To determine the direct effect of this compound on GLP-1 secretion from intestinal L-cells in an ex vivo model.
Materials:
-
Mouse intestinal crypts isolated from the ileum and colon
-
Matrigel
-
Organoid culture medium
-
This compound
-
Vehicle control
-
Secretion buffer (e.g., DMEM with low glucose)
-
Cell lysis buffer
-
GLP-1 ELISA kit
Procedure:
-
Establish and culture mouse intestinal organoids from isolated crypts in Matrigel.
-
After reaching maturity, seed the organoids in a 24-well plate.
-
Wash the organoids with secretion buffer.
-
Pre-incubate the organoids in secretion buffer for 1 hour.
-
Replace the pre-incubation buffer with fresh secretion buffer containing either vehicle or different concentrations of this compound.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect the supernatant containing the secreted GLP-1.
-
Lyse the organoids in cell lysis buffer to determine the total GLP-1 content.
-
Measure the GLP-1 concentration in the supernatant and the cell lysate using an ELISA kit.
-
Express the secreted GLP-1 as a percentage of the total GLP-1 content (supernatant + lysate).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effects of this compound on GLP-1 secretion.
Caption: General experimental workflow.
Conclusion
This compound is a potent and selective GPR39 agonist that effectively stimulates GLP-1 secretion both in vitro and in vivo. Its mechanism of action involves the activation of Gαq and Gαi/o signaling pathways in enteroendocrine L-cells. Preclinical studies have demonstrated its potential to not only increase GLP-1 levels but also to exert beneficial metabolic effects, including reduced food intake and body weight. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for type 2 diabetes and obesity.
References
The GPR39 Agonist TM-N1324: A Technical Overview of its Effects on Ghrelin and Somatostatin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM-N1324 is a potent and selective small-molecule agonist of the G-Protein-Coupled Receptor 39 (GPR39), a receptor that has garnered significant interest for its role in metabolic regulation. This technical guide provides an in-depth analysis of the effects of this compound on the secretion of two key gastrointestinal hormones: ghrelin and somatostatin. The modulation of these hormones by this compound underscores the therapeutic potential of GPR39 agonism in metabolic diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by activating GPR39, a Gq-coupled receptor. In the context of gastric mucosal cells, the activation of GPR39 on somatostatin-secreting D-cells leads to an increase in somatostatin release. Somatostatin, in turn, acts in a paracrine manner to inhibit the secretion of ghrelin from adjacent ghrelin-producing X/A-like cells. Therefore, the primary effect of this compound on ghrelin secretion is indirect, mediated by the stimulation of somatostatin.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound on GPR39
| Parameter | Species | Condition | Value | Reference |
| EC50 | Human GPR39 | - Zn2+ | 280 nM | [1] |
| EC50 | Human GPR39 | + Zn2+ | 9 nM | [1] |
| EC50 | Murine GPR39 | - Zn2+ | 180 nM | [1] |
| EC50 | Murine GPR39 | + Zn2+ | 5 nM | [1] |
Table 2: Effects of this compound on Somatostatin and Ghrelin Secretion
| Parameter | Experimental System | This compound Concentration | Observed Effect | Reference |
| Somatostatin Secretion | Isolated Mouse Gastric Mucosa Cells | 1 µM | Increased | [2] |
| Somatostatin Secretion | Isolated Mouse Gastric Mucosa Cells | 10 µM | 53% Increase | |
| Ghrelin Secretion | Isolated Mouse Gastric Mucosa Cells | 1 µM | Decreased | |
| Plasma Ghrelin | Mice (in vivo, 30 mg/kg oral dose) | 30 mg/kg | Significantly Decreased |
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the action of this compound on somatostatin and ghrelin secretion.
References
In-Depth Technical Guide: Selectivity Profile of TM-N1324 Against G-Protein Coupled Receptors (GPCRs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-N1324 is a potent and selective agonist for the G-protein coupled receptor 39 (GPR39). Its high selectivity is crucial for its potential as a therapeutic agent, minimizing off-target effects. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a broad panel of other GPCRs. The document details the quantitative data from selectivity screening, outlines the experimental protocols for key functional assays, and visualizes the relevant signaling pathways and experimental workflows. This information is intended to support further research and development of this compound and other selective GPR39 modulators.
Introduction
This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of GPR39, a receptor implicated in various metabolic and gastrointestinal processes. The efficacy and safety of any potential therapeutic agent are critically dependent on its selectivity for the intended target. This guide focuses on the selectivity profile of this compound, a key determinant of its drug-like properties. The compound's activity has been extensively characterized, demonstrating potent agonism at the human and murine GPR39 receptors. A critical aspect of its preclinical evaluation is the assessment of its activity against a wide array of other GPCRs to identify any potential off-target interactions.
On-Target Potency of this compound
This compound is a potent agonist of GPR39, with its activity being significantly enhanced in the presence of zinc (Zn²⁺). The half-maximal effective concentrations (EC₅₀) for human and murine GPR39 are summarized in the table below.
| Receptor | Condition | EC₅₀ (nM) |
| Human GPR39 | Without Zn²⁺ | 280 |
| Human GPR39 | With Zn²⁺ | 9 |
| Murine GPR39 | Without Zn²⁺ | 180 |
| Murine GPR39 | With Zn²⁺ | 5 |
Off-Target Selectivity Profile
The selectivity of this compound was comprehensively evaluated against a panel of 165 G-protein coupled receptors using the Millipore GPCR-profiler service. The results of this screening demonstrated that this compound possesses a "clean" off-target profile, indicating a high degree of selectivity for GPR39.[1][2] At a screening concentration of 10 µM, this compound showed no significant agonist, antagonist, or allosteric modulator activity at the vast majority of the GPCRs tested.
While the complete raw data from the 165 GPCR screen is not publicly available, the primary publication by Frimurer et al. (2017) reports no significant off-target activities. This indicates that for the majority of the tested receptors, any observed activity was below the threshold of significance, which is typically a 20-30% change in signal in such screening assays. The lack of significant findings across a diverse panel of GPCRs underscores the high selectivity of this compound.
Signaling Pathways
GPR39 is known to couple to multiple G-protein signaling pathways, primarily Gαq and Gαs. Activation of these pathways by an agonist like this compound leads to distinct downstream cellular responses.
Gαq Signaling Pathway
Activation of the Gαq pathway by GPR39 results in the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Gαq signaling pathway activated by this compound.
Gαs Signaling Pathway
GPR39 activation can also lead to the stimulation of the Gαs pathway. This involves the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).
Caption: Gαs signaling pathway activated by this compound.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the selectivity and functional activity of this compound.
GPCR Selectivity Profiling (Millipore GPCR-profiler Service)
The selectivity of this compound was determined using a fee-for-service screen provided by Millipore. This service typically utilizes a panel of cell lines stably expressing the GPCR of interest. The specific assay format (e.g., calcium mobilization, cAMP accumulation, or radioligand binding) is chosen based on the known signaling pathway of each receptor.
General Workflow:
Caption: General workflow for GPCR selectivity profiling.
Methodology:
-
Cell Culture: Cells engineered to express a specific GPCR are cultured under standard conditions.
-
Compound Incubation: this compound is added to the cells at a fixed concentration (typically 10 µM for screening). For antagonist assays, the compound is added prior to the addition of a known agonist for the receptor.
-
Signal Measurement: The cellular response is measured using an appropriate detection method. For Gq-coupled receptors, this is often a fluorescent calcium indicator. For Gs- and Gi-coupled receptors, cAMP levels are measured, often using immunoassays or reporter gene assays.
-
Data Analysis: The signal generated in the presence of this compound is compared to that of a vehicle control (for agonist activity) or a known agonist/antagonist. A significant deviation from the control indicates potential off-target activity.
Inositol Phosphate (IP) Accumulation Assay (Gαq activity)
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq signaling.
Methodology:
-
Cell Seeding: HEK293 cells stably expressing GPR39 are seeded into multi-well plates.
-
Labeling (Optional): Cells can be labeled with [³H]-myo-inositol to allow for radiometric detection of inositol phosphates.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) to prevent the degradation of IP₁. Subsequently, cells are stimulated with varying concentrations of this compound.
-
Lysis and IP Measurement: Cells are lysed, and the accumulated inositol phosphates are measured. This can be done using various methods, including scintillation counting for radiolabeled IPs or commercially available ELISA kits.
-
Data Analysis: The amount of IP produced is plotted against the concentration of this compound to determine the EC₅₀ value.
Caption: Workflow for the inositol phosphate accumulation assay.
cAMP Accumulation Assay (Gαs activity)
This assay quantifies the levels of cyclic AMP, the second messenger produced upon activation of the Gαs pathway.
Methodology:
-
Cell Seeding: Cells expressing GPR39 (e.g., CHO or HEK293 cells) are plated in multi-well plates.
-
Cell Stimulation: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Following this, cells are treated with different concentrations of this compound.
-
Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Data Analysis: A standard curve is used to calculate the cAMP concentration in each sample. The results are then plotted against the this compound concentration to determine the EC₅₀.
Caption: Workflow for the cAMP accumulation assay.
Conclusion
References
In-Depth Technical Guide: Brain Penetration Capabilities of TM-N1324
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the potential brain penetration capabilities of TM-N1324, a potent and selective agonist of the G-protein coupled receptor 39 (GPR39). In the absence of direct in vivo experimental data on the central nervous system (CNS) uptake of this compound, this document synthesizes available information on its physicochemical properties, the known distribution and function of its target receptor, GPR39, within the CNS, and established methodologies for assessing blood-brain barrier (BBB) permeability. Our theoretical assessment suggests that while this compound's molecular size is within a favorable range, its polar surface area may present a significant hurdle to passive diffusion across the BBB. The presence of GPR39 in key brain regions, including the hippocampus, amygdala, and on microglia and pericytes, underscores the potential relevance of CNS penetration for its pharmacological activity. This guide details experimental protocols that could be employed to empirically determine the brain penetration of this compound and elucidates the known signaling pathways of GPR39 in the CNS.
Introduction to this compound
This compound is a small molecule agonist of the G-protein coupled receptor 39 (GPR39).[1] It exhibits high potency and selectivity for GPR39, with no significant activity against a panel of 165 other GPCRs.[2] GPR39 is a member of the ghrelin receptor family and is activated by zinc ions (Zn²⁺).[3] this compound's agonistic activity is significantly enhanced in the presence of Zn²⁺.[1] Primarily investigated for its roles in metabolic diseases due to the high expression of GPR39 in the gastrointestinal tract and pancreas, the potential central nervous system effects of this compound remain largely unexplored. However, emerging evidence of GPR39 expression and function in the brain necessitates a thorough evaluation of the compound's ability to cross the blood-brain barrier.
Physicochemical Properties and Theoretical Brain Penetration
The ability of a small molecule to penetrate the blood-brain barrier is largely predicted by its physicochemical properties. Key parameters for this compound are summarized below.
| Property | Value | Source/Method | Implication for BBB Penetration |
| Molecular Weight | 397.79 g/mol | MedchemExpress[1] | Favorable (< 500 g/mol ) |
| SMILES | O=C1CC(C2=CC=C(F)C=C2Cl)C3=C(N(C4=C5N=CNC5=NC=N4)N=C3C)N1 | MedchemExpress | Used for logP and PSA calculation |
| Calculated logP | 2.95 | SwissADME | Within the optimal range for BBB penetration (1-3) |
| Calculated Polar Surface Area (PSA) | 108.45 Ų | SwissADME | Potentially high for optimal passive BBB penetration (< 90 Ų) |
Theoretical Assessment:
Based on the calculated physicochemical properties, this compound presents a mixed profile for potential brain penetration. Its molecular weight is well within the generally accepted limit for passive diffusion across the BBB. The calculated logP of 2.95 suggests a favorable lipophilicity for partitioning into the lipid membranes of the brain endothelial cells. However, the calculated polar surface area (PSA) of 108.45 Ų is above the often-cited guideline of < 90 Ų for optimal CNS penetration. A higher PSA can limit passive diffusion across the tight junctions of the BBB. Therefore, while not definitively excluded, the brain penetration of this compound via passive transport may be limited. Active transport mechanisms, which are not predicted by these simple parameters, could potentially play a role but remain to be investigated.
GPR39 in the Central Nervous System
The rationale for investigating the brain penetration of this compound is strongly supported by the documented expression and functional role of its target, GPR39, in the CNS.
Expression and Localization:
-
Brain Regions: GPR39 mRNA and protein have been detected in various regions of the rodent and human brain, including the hippocampus, amygdala, and frontal cortex.
-
Cellular Localization: In the human brain, GPR39 has been localized to microglia and peri-capillary cells, which are likely pericytes. This localization on cells that are integral components of the neurovascular unit and key players in neuroinflammation is particularly noteworthy.
Functional Roles in the CNS:
-
Neuronal Function: GPR39 is implicated in regulating neuronal functions. It can modulate ion transport and intracellular pH homeostasis.
-
Neurovascular Homeostasis: GPR39 expressed on pericytes may play a role in regulating cerebral blood flow.
-
Neuroinflammation: The expression of GPR39 on microglia suggests a potential role in modulating neuroinflammatory processes.
The presence of GPR39 in these key cell types within the brain suggests that a brain-penetrant GPR39 agonist like this compound could have significant neuromodulatory, neuroprotective, or anti-inflammatory effects.
Experimental Protocols for Assessing Brain Penetration
To empirically determine the brain penetration capabilities of this compound, a tiered approach involving in vitro and in vivo studies is recommended.
In Vitro Blood-Brain Barrier Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound across a cellular model of the blood-brain barrier.
Model: Co-culture of primary brain microvascular endothelial cells (BMECs) with astrocytes and pericytes on a Transwell® insert.
Protocol:
-
Cell Culture:
-
Coat the apical side of a Transwell® insert (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV and fibronectin).
-
Seed primary BMECs onto the apical side of the insert.
-
Seed primary astrocytes and pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) compartments with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound to the apical chamber at a defined concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
In Vivo Pharmacokinetic and Brain Distribution Study
Objective: To determine the brain-to-plasma concentration ratio of this compound in a relevant animal model.
Model: Male C57BL/6 mice.
Protocol:
-
Compound Administration:
-
Administer this compound to mice via a relevant route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At predetermined time points post-administration, collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brains and dissect specific regions of interest if required.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
-
Quantification and Analysis:
-
Quantify the concentration of this compound in plasma and brain samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) for each time point.
-
Determine the unbound brain-to-plasma ratio (Kp,uu) by correcting for plasma and brain tissue protein binding.
-
Signaling Pathways of GPR39 in the CNS
Activation of GPR39 by an agonist such as this compound can initiate multiple downstream signaling cascades. The following diagrams illustrate the known pathways in a CNS context.
Caption: GPR39 signaling pathways in the central nervous system.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive assessment of this compound's brain penetration capabilities.
Caption: Workflow for assessing this compound brain penetration.
Conclusion
While direct experimental evidence for the brain penetration of this compound is currently lacking, a theoretical analysis of its physicochemical properties suggests that it may face challenges in passively crossing the blood-brain barrier, primarily due to its relatively high polar surface area. However, the confirmed presence and functional relevance of its target, GPR39, in key CNS cell types, including neurons, microglia, and pericytes, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for empirically determining the brain penetration of this compound. Should this compound or its analogs demonstrate significant CNS uptake, they could represent a novel therapeutic avenue for a range of neurological and psychiatric disorders where GPR39 signaling is implicated. Future research should prioritize the in vitro and in vivo studies outlined herein to fully elucidate the CNS therapeutic potential of this compound class.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with TM-N1324
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vivo use of TM-N1324, a potent and orally active GPR39 agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the physiological functions of GPR39 and the therapeutic potential of this compound.
Introduction
This compound is a selective agonist for the G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor involved in various physiological processes.[1] In vivo studies have demonstrated that oral administration of this compound can influence food intake, body weight, and the secretion of key gastrointestinal hormones, making it a valuable tool for metabolic research.[2] The activity of this compound can be enhanced by the presence of zinc, which acts as an allosteric modulator.[1]
Mechanism of Action
This compound activates GPR39, leading to the stimulation of multiple downstream signaling pathways. In enteroendocrine L cells, it has been shown to activate Gαq and Gαi/o pathways, while not affecting Gαs signaling.[2] This selective activation leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1) and a decrease in the hunger-inducing hormone ghrelin.[2] The GPR39-mediated signaling also appears to influence transepithelial ion transport in a GLP-1 and calcitonin gene-related peptide (CGRP)-dependent manner.
Experimental Protocols
Animal Models and Housing
-
Species: C57BL/6J male mice are a suitable model for in vivo studies with this compound.
-
Housing: Mice should be housed under a standard 12-hour light, 12-hour dark cycle.
-
Diet: For studies on metabolic effects, mice can be fed a high-fat diet (HFD) (e.g., 60% fat content) to induce an obese phenotype. A control group on a regular chow diet should be maintained.
-
Acclimatization: Allow for an adequate acclimatization period for the animals to the housing conditions and diet before the commencement of the experiment.
Formulation and Administration of this compound
-
Formulation: this compound is an orally active compound. To enhance its in vivo activity, it should be formulated in a vehicle containing zinc.
-
Dosage: Effective oral doses in mice range from 30 mg/kg to 120 mg/kg. A 30 mg/kg dosage has been shown to result in plasma concentrations sufficient for full activation of the GPR39 receptor for up to 6 hours.
-
Administration: Administer this compound via oral gavage.
In Vivo Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound on food intake and body weight.
Pharmacokinetic Studies
-
Objective: To determine the plasma concentration of this compound over time after oral administration.
-
Procedure:
-
Administer a single oral dose of this compound (e.g., 30 mg/kg and 120 mg/kg).
-
Collect blood samples at various time points post-administration (e.g., 2, 4, and 6 hours).
-
Process plasma from the blood samples.
-
Quench plasma samples with ice-cold acetonitrile followed by vortexing and centrifugation.
-
Analyze the supernatant for this compound concentration using a suitable analytical method (e.g., LC-MS/MS).
-
Food Intake and Body Weight Studies
-
Objective: To evaluate the effect of this compound on food consumption and body weight.
-
Procedure:
-
Habituate the mice to the specific diet (e.g., HFD) for several days.
-
Administer a single oral bolus of this compound or vehicle.
-
Monitor and record food intake and body weight at regular intervals.
-
For chronic studies, daily administration and monitoring may be required.
-
Gastrointestinal Hormone Secretion Analysis
-
Objective: To measure the levels of GLP-1 and ghrelin in plasma following this compound administration.
-
Procedure:
-
Administer this compound orally.
-
Collect blood samples at specified time points.
-
Process the blood to obtain plasma.
-
Measure the concentrations of GLP-1 and ghrelin in the plasma using commercially available ELISA kits or other validated immunoassays.
-
Quantitative Data Summary
| Parameter | Dosage | Time Point | Result | Reference |
| This compound Plasma Concentration | 30 mg/kg | Up to 6 hours | > 7.5 µM | |
| Food Intake | 30 mg/kg | Not specified | Lower compared to vehicle | |
| Body Weight | 30 mg/kg | Not specified | Lower compared to vehicle | |
| GLP-1 Secretion | Not specified | Not specified | Increased in mice | |
| Ghrelin Secretion | Not specified | Not specified | Decreased in mice | |
| EC50 of this compound (in vitro) | N/A | N/A | 280 nM (without Zn²⁺) | |
| EC50 of this compound (in vitro) | N/A | N/A | 9 nM (with Zn²⁺) |
References
Application Notes and Protocols for TM-N1324 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TM-N1324, a selective G protein-coupled receptor 39 (GPR39) agonist, in mouse models of obesity. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the metabolic effects of this compound.
Introduction
Obesity is a significant global health issue characterized by excessive fat accumulation, which elevates the risk of various comorbidities, including type 2 diabetes and cardiovascular disease. This compound (also referred to as Cpd1324) is an orally active, selective agonist for GPR39.[1][2][3] This receptor is expressed in the gastrointestinal tract and is implicated in the regulation of appetite, food intake, and energy homeostasis.[4] this compound has been shown to reduce food intake and body weight in diet-induced obese (DIO) mice, primarily through the modulation of gut hormone secretion, such as increasing glucagon-like peptide-1 (GLP-1) and decreasing ghrelin levels.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in mouse models of obesity.
Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Parameter | Dosage | Vehicle | Mouse Strain | Diet | Duration | Key Findings | Reference |
| Food Intake | 30 mg/kg (oral) | PEG200/Saline/EtOH (40/57.5/2.5) with 3.2 μM ZnCl₂ | C57BL/6J | High-Fat Diet (HFD) | Single Dose | 24% reduction in food intake over 24 hours. | |
| Body Weight | 30 mg/kg (oral, once daily) | PEG200/Saline/EtOH (40/57.5/2.5) with 3.2 μM ZnCl₂ | C57BL/6J | High-Fat Diet (HFD) | 6 days | 4.5% reduction in body weight. | |
| Plasma GLP-1 | 30 mg/kg (oral) | Not specified | Lean mice | Not specified | Acute | Increased plasma GLP-1 levels. | |
| Plasma Ghrelin | 30 mg/kg (oral) | Not specified | Lean mice | Not specified | Acute | Decreased plasma ghrelin levels. | |
| Glucose Homeostasis | 30 mg/kg and 120 mg/kg (oral) | Not specified | Lean and DIO mice | Not specified | Acute | No significant difference in glucose clearance in lean mice. |
Table 2: Pharmacokinetic and In Vitro Activity of this compound
| Parameter | Value | Condition | Reference |
| Human GPR39 EC₅₀ | 280 nM | In the absence of Zn²⁺ | |
| 9 nM | In the presence of Zn²⁺ | ||
| Murine GPR39 EC₅₀ | 180 nM | In the absence of Zn²⁺ | |
| 5 nM | In the presence of Zn²⁺ | ||
| Plasma Concentration | > 7.5 µM | Up to 6 hours after 30 mg/kg oral gavage in mice. |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-Fat Diet (HFD; e.g., 45% or 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with enrichment
-
Weighing scale
Protocol:
-
Acclimatize 6-week-old male C57BL/6J mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
House the mice in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum.
-
Replace the HFD at least twice a week to prevent spoilage.
-
Monitor body weight and food intake weekly for the duration of the study (typically 8-15 weeks to establish obesity).
Preparation and Administration of this compound
Objective: To prepare and orally administer this compound to mice.
Materials:
-
This compound
-
Polyethylene glycol 200 (PEG200)
-
Saline (0.9% NaCl)
-
Ethanol (EtOH)
-
Zinc Chloride (ZnCl₂)
-
Vortex mixer
-
Oral gavage needles (20-22 gauge)
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution consisting of PEG200, Saline, and EtOH in a 40:57.5:2.5 ratio.
-
Add ZnCl₂ to the vehicle to a final concentration of 3.2 µM. Zinc is known to enhance the activity of this compound at the GPR39 receptor.
-
This compound Solution Preparation: Weigh the required amount of this compound to achieve the target dosage (e.g., 30 mg/kg).
-
Dissolve the this compound in the prepared vehicle. Vortex thoroughly to ensure complete dissolution. The final volume for administration is typically 10 ml/kg body weight.
-
Oral Gavage Administration:
-
Weigh the mouse to calculate the precise volume of the dosing solution.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution or vehicle control.
-
For acute studies on food intake, dosing is often performed 30 minutes before the onset of the dark phase.
-
Monitor the animal for any signs of distress post-administration.
-
Food Intake and Energy Expenditure Measurement
Objective: To assess the effect of this compound on food intake and energy metabolism using indirect calorimetry.
Materials:
-
Indirect calorimetry system (e.g., CLAMS)
-
DIO mice
-
This compound dosing solution and vehicle
-
Powdered high-fat diet (recommended for accurate intake measurement)
Protocol:
-
Acclimatize the DIO mice to the metabolic cages for at least 24-48 hours before the experiment begins.
-
Ensure ad libitum access to food (powdered HFD) and water.
-
Following the acclimation period, administer a single oral dose of this compound (30 mg/kg) or vehicle 30 minutes before the start of the dark cycle.
-
Monitor oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), food intake, and locomotor activity for at least 24 hours.
-
Data Analysis: Calculate total and hourly food intake, energy expenditure, and RER. Compare the data between the this compound treated and vehicle-treated groups.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose homeostasis.
Materials:
-
DIO mice
-
This compound dosing solution and vehicle
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Protocol:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.
-
Two hours before the glucose challenge, administer an oral dose of this compound (e.g., 30 or 120 mg/kg) or vehicle.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Administer a 2 g/kg body weight bolus of D-glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group to assess glucose tolerance.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the GPR39 receptor.
Experimental Workflow for Evaluating this compound in DIO Mice
Caption: Workflow for in vivo studies of this compound in DIO mice.
References
Application Notes and Protocols for Studying Gut Hormone Secretion with TM-N1324
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM-N1324, also known as Cpd1324, is a potent and selective agonist for the G protein-coupled receptor 39 (GPR39).[1] GPR39 is a member of the ghrelin receptor family and is highly expressed in the gastrointestinal tract, pancreas, and other tissues involved in metabolism.[2] Emerging research has highlighted the potential of targeting GPR39 to modulate gut hormone secretion and influence metabolic processes.[3] Specifically, this compound has been demonstrated to selectively stimulate the release of glucagon-like peptide-1 (GLP-1), a key incretin hormone with established roles in glucose homeostasis and appetite regulation, without affecting the secretion of peptide YY (PYY) or glucose-dependent insulinotropic polypeptide (GIP).[2][4]
These application notes provide a comprehensive overview of the use of this compound as a tool compound for studying gut hormone secretion. This document includes detailed protocols for in vivo and ex vivo experiments, quantitative data on the compound's activity, and diagrams illustrating its mechanism of action and experimental workflows.
Mechanism of Action
This compound acts as a selective agonist at the GPR39 receptor. Its potency is significantly enhanced by the presence of zinc (Zn2+). Upon binding, this compound activates downstream signaling cascades primarily through Gαq and Gαi/o pathways in enteroendocrine L cells, leading to the secretion of GLP-1. Notably, it does not appear to engage Gαs signaling pathways. This selective activation profile is crucial for its specific effect on GLP-1 release.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Potency of this compound on GPR39
| Receptor Species | Assay | Condition | EC50 | Reference |
| Human GPR39 | Inositol Phosphate Accumulation | With Zn2+ | 2 nM | |
| Human GPR39 | Inositol Phosphate Accumulation | Without Zn2+ | 201 nM | |
| Human GPR39 | cAMP Accumulation | With Zn2+ | 17 nM | |
| Murine GPR39 | Not Specified | With Zn2+ | 5 nM | |
| Murine GPR39 | Not Specified | Without Zn2+ | 180 nM |
Table 2: Effects of this compound on Hormone Secretion
| Hormone | Model System | This compound Concentration/Dose | Observed Effect | Reference |
| GLP-1 | Mice (in vivo) | 30 mg/kg (oral) | Increased plasma levels | |
| GLP-1 | Mouse & Human Intestinal Organoids (ex vivo) | Not Specified | Increased secretion | |
| PYY | Mice (in vivo) | 30 mg/kg (oral) | No significant effect | |
| GIP | Mice (in vivo) | 30 mg/kg (oral) | No significant effect | |
| Somatostatin | Isolated Mouse Gastric Mucosa | 1 µM | Increased secretion by 53% | |
| Ghrelin | Isolated Mouse Gastric Mucosa | 1 µM | Decreased secretion |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
In Vivo Evaluation of Gut Hormone Secretion in Mice
This protocol describes an acute in vivo study to assess the effect of orally administered this compound on plasma gut hormone levels.
Materials:
-
This compound (Cpd1324)
-
Vehicle solution (e.g., 0.5% methylcellulose with an appropriate concentration of a zinc salt like ZnCl2)
-
C57BL/6J male mice (9-11 weeks old)
-
Standard chow or high-fat diet (HFD)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated) containing DPP-IV inhibitor for GLP-1 preservation
-
Centrifuge
-
ELISA kits for GLP-1, PYY, and GIP
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6J male mice to the housing conditions for at least one week, with a 12-hour light/dark cycle and free access to food and water.
-
Fasting: Overnight fast the mice for approximately 16 hours before the experiment, with continued access to water.
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg). Ensure the compound is well-suspended before administration. Zinc should be included in the vehicle to potentiate the activity of this compound.
-
Dosing: Administer a single oral dose of the this compound suspension or vehicle to the mice via gavage.
-
Blood Collection: Collect blood samples at specified time points (e.g., 2 and 4 hours post-dosing). Blood can be collected via tail vein for multiple time points or via cardiac puncture for a terminal collection. Immediately transfer the blood into tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Hormone Measurement: Quantify the plasma concentrations of total or active GLP-1, PYY, and GIP using commercially available and validated ELISA kits according to the manufacturer's instructions.
Ex Vivo Hormone Secretion from Intestinal Organoids
This protocol outlines the use of murine or human intestinal organoids to study the direct effects of this compound on enteroendocrine cell secretion.
Materials:
-
This compound
-
Intestinal crypts isolated from mouse or human tissue
-
Matrigel or other suitable extracellular matrix
-
Organoid culture medium (e.g., Advanced DMEM/F12 with appropriate growth factors)
-
Basal secretion buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Cell lysis buffer
-
ELISA kits for GLP-1 and PYY
Procedure:
-
Organoid Culture: Generate and culture intestinal organoids from murine or human crypts according to established protocols. The organoids should be maintained in a 3D matrix and cultured until they form mature structures containing differentiated enteroendocrine cells.
-
Secretion Assay Setup:
-
Gently disrupt the organoids and seed them into 24- or 48-well plates.
-
Allow the cells to form a monolayer or small clusters.
-
Wash the cells with basal secretion buffer.
-
-
Stimulation:
-
Pre-incubate the cells in basal secretion buffer for 1-2 hours.
-
Replace the buffer with fresh basal secretion buffer containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted hormones. Add protease inhibitors if necessary. Centrifuge to remove any cellular debris.
-
Cell Lysis: Lyse the remaining cells in the wells with a suitable lysis buffer to determine the total hormone content.
-
Hormone Measurement: Measure the concentration of GLP-1 and PYY in the supernatant and cell lysates using specific ELISA kits.
-
Data Analysis: Express the secreted hormone levels as a percentage of the total hormone content (supernatant + lysate) to normalize for variations in cell number.
Selectivity and ADME Properties
This compound is highly selective for GPR39, showing no significant activity against a panel of 165 other GPCRs at a concentration of 1 µM. In terms of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound has been shown to have good aqueous solubility (65 µM at pH 7.0) and oral bioavailability. In vitro studies using Caco-2 cell monolayers can be performed to assess intestinal permeability, while incubation with liver microsomes can be used to evaluate metabolic stability.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR39 in regulating gut hormone secretion. Its selective action on GLP-1 release provides a unique opportunity to dissect the physiological consequences of activating this specific pathway. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute robust experiments aimed at exploring the therapeutic potential of GPR39 agonism in metabolic diseases.
References
- 1. This compound | GPR39 agonist | Probechem Biochemicals [probechem.com]
- 2. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Revolutionizing Metabolic Research: Applications and Protocols for the GPR39 Agonist TM-N1324
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of metabolic research, the quest for precise molecular tools is paramount. TM-N1324, a potent and selective agonist of the G protein-coupled receptor 39 (GPR39), has emerged as a significant modulator of metabolic pathways. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's utility in metabolic studies, complete with detailed protocols and data presentation.
Introduction to this compound
This compound is an orally active, small-molecule agonist for GPR39, a receptor increasingly recognized for its role in energy homeostasis and gastrointestinal hormone secretion.[1][2] Its high potency and selectivity make it an invaluable tool for elucidating the physiological functions of GPR39. The activity of this compound is notably enhanced in the presence of zinc ions (Zn2+), which act as a positive allosteric modulator of GPR39.[3][4]
Table 1: In Vitro Efficacy of this compound
| Receptor | Species | Assay | Condition | EC50 | Reference |
| GPR39 | Human | Inositol phosphate accumulation | - Zn2+ | 280 nM | [3] |
| GPR39 | Human | Inositol phosphate accumulation | + Zn2+ | 9 nM | |
| GPR39 | Murine | Inositol phosphate accumulation | - Zn2+ | 180 nM | |
| GPR39 | Murine | Inositol phosphate accumulation | + Zn2+ | 5 nM | |
| GPR39 | Human | cAMP accumulation | + Zn2+ | 17 nM |
Application 1: Investigation of In Vivo Energy Homeostasis
This compound has demonstrated significant effects on energy balance in preclinical models of obesity. Its administration leads to a reduction in food intake and body weight, primarily through the modulation of gut hormone secretion.
Key Findings:
-
Reduced Food Intake and Body Weight: Oral administration of this compound (30 mg/kg) to mice on a high-fat diet resulted in a significant decrease in food intake and a corresponding reduction in body weight.
-
Hormonal Regulation: The compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) and somatostatin, both of which play roles in satiety and glucose homeostasis. Concurrently, it decreases the secretion of the orexigenic hormone ghrelin.
Table 2: In Vivo Effects of this compound in a High-Fat Diet Mouse Model
| Parameter | Treatment Group | Dosage | Observation | Reference |
| Food Intake | HFD Mice | 30 mg/kg | Decreased during the dark period | |
| Body Weight | HFD Mice | 30 mg/kg | Significant reduction | |
| GLP-1 Secretion | Mice | Not Specified | Increased | |
| Somatostatin Secretion | Isolated mouse gastric mucosa | 1 µM | Increased by 53% | |
| Ghrelin Secretion | Isolated mouse gastric mucosa | 1 µM | Decreased |
Experimental Protocol: Evaluation of this compound on Food Intake and Body Weight in a Diet-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Acclimation: Individually house mice and acclimate to metabolic cages for at least 3 days.
-
Compound Preparation: Prepare this compound in a vehicle containing 3.2 µM ZnCl2 to enhance its activity. A common vehicle is 0.5% carboxymethylcellulose with 0.25% Tween-80.
-
Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage.
-
Measurements:
-
Monitor food and water intake and body weight daily.
-
For more detailed analysis, use metabolic cages to measure energy expenditure and respiratory exchange ratio (RER).
-
-
Hormone Analysis: Collect blood samples at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to measure plasma levels of GLP-1, ghrelin, and other hormones via ELISA.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., t-test or ANOVA) to compare treatment and vehicle groups.
Application 2: Cellular Metabolism and Adipocyte Function
While direct studies on this compound's role in intermediary metabolism are emerging, research on GPR39 provides a strong rationale for its use in studying cellular metabolic processes. GPR39 deficiency is linked to increased fat accumulation, decreased energy expenditure, and altered adipocyte metabolism.
Potential Research Applications:
-
Lipolysis in Adipocytes: Investigate the effect of this compound on lipolysis by measuring the phosphorylation of hormone-sensitive lipase (HSL) and the expression of adipose triglyceride lipase (ATGL). GPR39 deficiency has been shown to decrease the levels of these key lipolytic enzymes.
-
Glucose Uptake: Assess the impact of this compound on glucose uptake in insulin-sensitive cells like adipocytes and muscle cells.
-
Mitochondrial Respiration: Evaluate the influence of this compound on mitochondrial function, including oxygen consumption rates and ATP production, in metabolically active cells.
Experimental Protocol: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
-
Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Treatment: Treat mature adipocytes with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a positive control such as isoproterenol.
-
Glycerol Release Assay:
-
Collect the culture medium.
-
Measure the glycerol concentration in the medium using a commercially available glycerol assay kit as an index of lipolysis.
-
-
Western Blot Analysis:
-
Lyse the cells and perform protein quantification.
-
Conduct Western blotting to detect the levels of total and phosphorylated HSL (p-HSL) and ATGL.
-
-
Data Analysis: Normalize glycerol release and protein expression data to a vehicle control and perform dose-response curve fitting to determine EC50 values.
Future Directions and Conclusion
This compound is a powerful pharmacological tool for dissecting the role of GPR39 in metabolic regulation. The provided protocols offer a starting point for researchers to explore its effects on both systemic energy balance and cellular metabolic pathways. Future research should focus on elucidating the downstream signaling pathways of GPR39 in various metabolic tissues and exploring the therapeutic potential of this compound in metabolic diseases such as obesity and type 2 diabetes. The link between GPR39 and the regulation of lipolysis and potentially mitochondrial function opens new avenues for investigating the cellular mechanisms underlying its beneficial metabolic effects.
References
- 1. Deficiency of the GPR39 receptor is associated with obesity and altered adipocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: [11C]TM-N1324 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]TM-N1324 is a novel positron emission tomography (PET) radiotracer designed to image the G protein-coupled receptor 39 (GPR39). GPR39 is implicated in a variety of physiological and pathological processes, including the regulation of zinc homeostasis, which is associated with neurologic disorders such as Alzheimer's disease, as well as various cancers. As a GPR39 agonist, [11C]this compound allows for the in vivo quantification and tracking of GPR39 expression, offering a powerful tool to study its role in disease and to assess the target engagement of novel GPR39-targeted therapeutics.
These application notes provide a detailed protocol for the radiosynthesis, quality control, and preclinical PET imaging of [11C]this compound, based on currently available information and standard practices in the field.
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for the synthesis and preclinical evaluation of [11C]this compound.
| Parameter | Value | Reference |
| Radiochemical Purity | >98% | [1][2] |
| Molar Activity (Decay Corrected to EOS) | >48,635 MBq/µmol (>1,314 Ci/µmol) | [1][2] |
| In Vivo Specificity (Blocking with cold this compound) | ~65 ± 4% reduction in brain uptake | [1] |
| Precursor for Radiolabeling | Desmethyl phenol derivative of this compound | |
| Radiolabeling Method | 11C-methylation using [11C]MeI or [11C]MeOTf |
EOS: End of Synthesis
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound involves a 11C-methylation of its corresponding desmethyl phenol precursor. The following is a generalized protocol based on standard methods for such reactions.
1.1. Production of [11C]Methyl Iodide ([11C]MeI) or [11C]Methyl Triflate ([11C]MeOTf)
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
The [11C]CO2 is then converted to [11C]MeI or the more reactive [11C]MeOTf using an automated synthesis module. This typically involves the reduction of [11C]CO2 to [11C]CH4, followed by gas-phase iodination to produce [11C]MeI. [11C]MeOTf can be synthesized from [11C]MeI by passing it over a silver triflate column.
1.2. 11C-Methylation of the Precursor
-
Precursor: The desmethyl phenol precursor of this compound is required.
-
Reaction: The desmethyl precursor is dissolved in an appropriate solvent (e.g., DMF or acetone) with a suitable base (e.g., 10N KOH). The gaseous [11C]MeI or [11C]MeOTf is then bubbled through the precursor solution at an elevated temperature (e.g., 85°C) for a short duration (e.g., 5 minutes).
1.3. Purification
-
The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA).
-
The fraction corresponding to [11C]this compound is collected.
1.4. Formulation
-
The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection. The final formulation is often an isotonic saline solution containing a small percentage of ethanol (e.g., <10%) to ensure solubility.
Radiosynthesis workflow for [11C]this compound.
Quality Control
Quality control (QC) is essential to ensure the identity, purity, and safety of the radiotracer before administration.
| QC Test | Method | Specification |
| Radiochemical Purity | Analytical HPLC | >98% |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to this compound should be the major peak. |
| Molar Activity | Analytical HPLC with a calibrated radiation detector and a UV detector for mass determination. | >48,635 MBq/µmol at EOS |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., <410 ppm for ethanol). |
| pH | pH paper or pH meter | 4.5 - 7.5 |
| Sterility and Endotoxins | Standard microbiological tests | Sterile and low endotoxin levels. |
Preclinical PET Imaging Protocol (Rodent Model)
This protocol outlines the procedure for performing a dynamic PET/CT scan in a rodent model to assess the biodistribution and GPR39 target engagement of [11C]this compound.
3.1. Animal Preparation
-
Animal Model: The initial studies have been performed in C57BL/6J mice and APP/PS1 transgenic mice.
-
Fasting: Animals should be fasted for 4-6 hours before the scan to reduce variability in metabolism, but have free access to water.
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen. Anesthesia is maintained throughout the imaging session.
-
Catheterization: For accurate tracer administration and potential blood sampling, place a catheter in the lateral tail vein.
3.2. Radiotracer Administration
-
Dose: A typical dose for a mouse is 3.7-7.4 MBq (100-200 µCi) of [11C]this compound.
-
Administration: Administer the radiotracer as a bolus injection via the tail vein catheter, followed by a saline flush.
3.3. PET/CT Image Acquisition
-
Scanner: A small-animal PET/CT scanner.
-
Positioning: Place the anesthetized animal on the scanner bed, ensuring the region of interest (e.g., the brain) is in the center of the field of view.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: A dynamic PET scan of 60 minutes is recommended, starting at the time of injection. The scan can be binned into multiple time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 5 x 5min, 3 x 10min).
3.4. Blocking Study (for in vivo specificity)
-
To confirm that the radiotracer binding is specific to GPR39, a blocking study should be performed.
-
A separate cohort of animals is pre-treated with a high dose of non-radiolabeled ("cold") this compound (e.g., 1 mg/kg) 15-30 minutes before the injection of [11C]this compound.
-
The PET imaging protocol is then performed as described above. A significant reduction in tracer uptake in GPR39-rich regions indicates specific binding.
3.5. Image Reconstruction and Analysis
-
Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., 3D OSEM), with corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the brain and other organs of interest.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for a semi-quantitative measure of tracer uptake.
-
For more quantitative analysis, kinetic modeling (e.g., using a two-tissue compartment model) can be applied to the TACs to estimate binding potential (BPND).
-
Preclinical PET imaging workflow for [11C]this compound.
Ex Vivo Biodistribution (Optional)
-
Following the final PET scan, animals can be euthanized, and tissues of interest (brain, liver, kidneys, etc.) can be collected.
-
The radioactivity in each tissue is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which provides a quantitative measure of tracer distribution and can be used to validate the PET imaging data.
Signaling Pathway
GPR39 is a G protein-coupled receptor that is activated by zinc ions (Zn2+). Its activation leads to the stimulation of multiple downstream signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This can result in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). These pathways are involved in a wide range of cellular processes.
Simplified GPR39 signaling pathway.
References
Application Notes and Protocols for TM-N1324, a GPR39 Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 39 (GPR39) is a member of the ghrelin receptor family and has emerged as a promising therapeutic target for metabolic diseases and other conditions. It is activated by zinc ions (Zn2+) and plays a role in various physiological processes. TM-N1324 is a potent and selective synthetic agonist of GPR39, making it an invaluable tool compound for elucidating the receptor's function and for drug discovery efforts. These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key in vitro assays.
Data Presentation
Table 1: In Vitro Potency of this compound at GPR39
| Species | Assay Type | Condition | EC50 (nM) | Reference(s) |
| Human | Inositol Phosphate Accumulation | with Zn2+ | 9 | [1][2][3] |
| Human | Inositol Phosphate Accumulation | without Zn2+ | 280 | [1][2] |
| Murine | Inositol Phosphate Accumulation | with Zn2+ | 5 | |
| Murine | Inositol Phosphate Accumulation | without Zn2+ | 180 | |
| Human | cAMP Accumulation | with Zn2+ | 17 |
Table 2: In Vitro and In Vivo Effects of this compound
| Model System | Effect | Concentration/Dose | Reference(s) |
| Isolated mouse gastric mucosa cells | Increased somatostatin secretion | 1 µM | |
| Isolated mouse gastric mucosa cells | Decreased ghrelin secretion | 1 µM | |
| Mouse and human intestinal organoids | Increased GLP-1 secretion | Not specified | |
| Mouse model of high-fat diet-induced obesity | Decreased food intake and body weight | 30 mg/kg |
GPR39 Signaling Pathways
Activation of GPR39 by agonists like this compound can initiate multiple downstream signaling cascades. The primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium. Additionally, GPR39 has been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Furthermore, GPR39 activation can also lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling and receptor internalization.
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq activation, in response to GPR39 agonism by this compound.
Materials:
-
HEK293 cells stably expressing human or murine GPR39
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Inositol-free DMEM
-
[3H]-myo-inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound stock solution (in DMSO)
-
ZnCl2 solution (optional)
-
Perchloric acid
-
Anion exchange columns
-
Elution buffers
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Culture and Labeling:
-
Plate GPR39-expressing HEK293 cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells with inositol-free DMEM.
-
Incubate cells overnight in inositol-free DMEM containing [3H]-myo-inositol (1-2 µCi/mL).
-
-
Stimulation:
-
Wash cells with stimulation buffer.
-
Pre-incubate cells with stimulation buffer for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer. For experiments with zinc, add a final concentration of 10 µM ZnCl2.
-
Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
Lysis and Quenching:
-
Aspirate the stimulation buffer and lyse the cells by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
-
Separation and Quantification:
-
Neutralize the cell lysates.
-
Apply the lysates to anion exchange columns.
-
Wash the columns and elute the inositol phosphates using appropriate elution buffers.
-
Add scintillation cocktail to the eluted fractions and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the data as counts per minute (CPM) versus the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay measures the change in intracellular cyclic AMP levels following GPR39 activation by this compound, which can indicate coupling to Gαs.
References
- 1. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TM-N1324 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Emerging research has highlighted the role of metal ion dyshomeostasis, particularly of zinc (Zn2+), in the pathophysiology of AD. The G-protein-coupled receptor 39 (GPR39) has been identified as a zinc-sensing receptor with neuroprotective potential, making it a promising therapeutic target.[1][2][3][4] TM-N1324 is a potent and selective agonist of GPR39 and serves as a valuable research tool to investigate the role of GPR39 in AD and to evaluate its therapeutic potential.[5] Recent studies have utilized a radiolabeled form of this molecule, [11C]this compound, for in vivo imaging of GPR39 in animal models of Alzheimer's disease.
GPR39 is implicated in several cellular processes relevant to AD, including the modulation of excitotoxicity, oxidative stress, and neuroinflammation. Activation of GPR39 can trigger multiple signaling pathways, including those mediated by Gαq and Gαs, which can influence neuronal survival and plasticity. The dysregulation of GPR39 and zinc signaling has been linked to the amyloid pathology observed in AD.
These application notes provide a summary of the pharmacological data of this compound and detailed protocols for its use in key experimental assays relevant to Alzheimer's disease research.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound at GPR39
| Species | Assay | Condition | EC50 (nM) | Reference |
| Human | Inositol Phosphate Accumulation | without Zn2+ | 280 | MedchemExpress |
| Human | Inositol Phosphate Accumulation | with Zn2+ | 9 | MedchemExpress |
| Murine | Inositol Phosphate Accumulation | without Zn2+ | 180 | MedchemExpress |
| Murine | Inositol Phosphate Accumulation | with Zn2+ | 5 | MedchemExpress |
| Human | cAMP Accumulation | with Zn2+ | 17 | Cayman Chemical |
Table 2: In Vivo Effects of [11C]this compound PET Imaging in an Alzheimer's Disease Mouse Model (APP/PS1)
| Parameter | Value | Notes | Reference |
| Brain Uptake Reduction in APP/PS1 vs. Wild-Type | ~22 ± 3% | Suggests altered GPR39 levels or accessibility in the AD model. | |
| In Vivo GPR39 Specificity (Blocking with this compound) | ~65 ± 4% | Demonstrates the specificity of the radiotracer for GPR39 in the brain. | |
| Biodistribution (Brain Uptake Reduction in APP/PS1 vs. Wild-Type) | ~33 ± 1% | Confirms reduced tracer accumulation in the brains of AD model mice. |
Signaling Pathways and Experimental Workflows
GPR39 Signaling in the Context of Alzheimer's Disease
Activation of GPR39 by an agonist like this compound can initiate multiple downstream signaling cascades that are neuroprotective. The diagram below illustrates the key pathways.
Caption: GPR39 signaling pathways relevant to neuroprotection.
Experimental Workflow for [11C]this compound PET Imaging in a Mouse Model of AD
The following diagram outlines the typical workflow for conducting a Positron Emission Tomography (PET) imaging study with [11C]this compound in a transgenic mouse model of Alzheimer's disease.
Caption: Workflow for [11C]this compound PET imaging in AD mouse models.
Experimental Protocols
In Vitro Inositol Phosphate Accumulation Assay
This protocol is for determining the potency of this compound in activating the Gαq-mediated signaling pathway of GPR39.
Materials:
-
HEK293 cells stably expressing human or murine GPR39.
-
Cell culture medium (e.g., DMEM) with supplements.
-
myo-[3H]inositol.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LiCl solution.
-
Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid).
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Protocol:
-
Cell Culture and Labeling:
-
Plate GPR39-expressing HEK293 cells in 24-well plates and grow to confluency.
-
Replace the medium with inositol-free medium containing myo-[3H]inositol (1-2 µCi/mL) and incubate for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing LiCl (10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound (with or without a fixed concentration of ZnCl2, e.g., 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and quench the reaction by adding ice-cold 0.5 M trichloroacetic acid.
-
Incubate on ice for 30 minutes.
-
Collect the supernatants containing the inositol phosphates.
-
-
Purification and Quantification:
-
Neutralize the samples.
-
Apply the samples to Dowex AG1-X8 columns to separate inositol phosphates from free inositol.
-
Wash the columns and elute the total inositol phosphates.
-
Add scintillation fluid to the eluates and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression.
-
In Vitro cAMP Accumulation Assay
This protocol is for assessing the ability of this compound to modulate the Gαs-mediated signaling pathway of GPR39.
Materials:
-
COS-7 or other suitable cells expressing GPR39.
-
Cell culture medium.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Culture:
-
Plate GPR39-expressing cells in a 96- or 384-well plate and grow to the desired confluency.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound (typically in the presence of ZnCl2). Include a vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Perform the assay to measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the cAMP concentration for each sample.
-
Plot the concentration-response curve for this compound and determine the EC50 value.
-
In Vivo [11C]this compound PET Imaging in an AD Mouse Model
This protocol outlines the procedure for performing PET imaging to assess GPR39 levels in the brains of APP/PS1 transgenic mice.
Materials:
-
APP/PS1 transgenic mice and age-matched wild-type controls.
-
[11C]this compound (synthesized with high radiochemical purity).
-
Anesthesia (e.g., isoflurane).
-
Small animal PET scanner.
-
Non-radiolabeled this compound for blocking studies.
-
Saline solution.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Position the mouse on the scanner bed, ensuring the head is in the field of view.
-
-
Radiotracer Injection:
-
Administer a bolus injection of [11C]this compound (typically 5-10 MBq) via the tail vein.
-
-
PET Scan Acquisition:
-
Immediately after injection, start a dynamic PET scan for a duration of 60 minutes.
-
-
Blocking Study (for specificity):
-
In a separate cohort of animals, pre-treat with an intravenous injection of non-radiolabeled this compound (e.g., 1 mg/kg) 15-30 minutes before the injection of [11C]this compound.
-
Perform the PET scan as described above.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a standard mouse brain atlas or a structural MRI scan if available.
-
Define regions of interest (ROIs) for different brain areas (e.g., cortex, hippocampus).
-
Generate time-activity curves for each ROI.
-
Calculate the standardized uptake value (SUV) to quantify radiotracer uptake.
-
-
Data Interpretation:
-
Compare the brain uptake of [11C]this compound between the APP/PS1 and wild-type mice.
-
Calculate the percentage of blocking by comparing the uptake in the pre-treated and non-pre-treated animals to determine the specificity of the radiotracer for GPR39.
-
These protocols provide a framework for utilizing this compound as a tool to investigate the role of GPR39 in Alzheimer's disease. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. Zinc-mediated Neurotransmission in Alzheimer's Disease: A Potential Role of the GPR39 in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc-mediated Neurotransmission in Alzheimer’s Disease: A Potential Role of the GPR39 in Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A possible significant role of zinc and GPR39 zinc sensing receptor in Alzheimer disease and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First GPR39‐imaging radiotracer to track zinc homeostasis in a rodent model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM-N1324, a GPR39 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TM-N1324 is a potent and selective agonist of the G-Protein-Coupled Receptor 39 (GPR39), a receptor implicated in various physiological processes, including metabolic regulation and gastrointestinal hormone secretion.[1][2][3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments. Furthermore, comprehensive methodologies for key assays to characterize its activity, such as second messenger accumulation, hormone secretion from intestinal organoids, and downstream signaling analysis, are presented.
Chemical and Physical Properties
This compound, also known as Cpd1324, is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃ClFN₇O | [1] |
| Molecular Weight | 397.79 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 1144477-35-9 |
Solubility and Preparation of Stock Solutions
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility is highly dependent on the solvent and the presence of co-solvents.
In Vitro Stock Solution (10 mM in DMSO)
For most in vitro cell-based assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Equilibrate this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 251.4 µL of DMSO to 1 mg of this compound.
-
Vortex the solution vigorously to dissolve the compound.
-
If necessary, gentle warming to 60°C and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Aqueous Solubility
This compound has a reported aqueous solubility of 65 µM at pH 7.0. For experiments requiring aqueous solutions, it is advisable to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.
In Vivo Dosing Solutions
For oral administration in mice, a common vehicle is a suspension. A suggested formulation to achieve a concentration of 1.22 mg/mL is as follows:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol for 1 mL of Dosing Solution:
-
Start with a 12.2 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 12.2 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication to ensure a uniform suspension. This solution should be prepared fresh on the day of the experiment.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
References
Assessing the In Vivo Bioavailability of TM-N1324: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the in vivo bioavailability of TM-N1324, an orally active and selective GPR39 agonist. The information is compiled to assist in the design and execution of pharmacokinetic studies.
Introduction to this compound
This compound is an agonist of the G-Protein-Coupled Receptor 39 (GPR39).[1] Its activity is enhanced in the presence of zinc.[1][2] In preclinical studies, this compound has been investigated for its role in modulating gastrointestinal hormone release and its potential effects on food intake and body weight.[2] Understanding its bioavailability is a critical step in evaluating its therapeutic potential.
Quantitative Data Summary
The following table summarizes the reported plasma concentrations of this compound (also referred to as Cpd1324) following a single oral dose in mice.[2]
| Dosage (Oral) | Time Point (Hours) | Mean Plasma Concentration (ng/mL) |
| 30 mg/kg | 2 | Data not explicitly quantified in the provided search results |
| 30 mg/kg | 4 | Data not explicitly quantified in the provided search results |
| 30 mg/kg | 6 | Data not explicitly quantified in the provided search results |
| 120 mg/kg | 2 | Data not explicitly quantified in the provided search results |
| 120 mg/kg | 4 | Data not explicitly quantified in the provided search results |
| 120 mg/kg | 6 | Data not explicitly quantified in the provided search results |
Note: While the study mentions monitoring plasma levels at these time points, the specific concentration values are not provided in the abstract. For detailed quantitative data, referring to the full study is recommended.
Experimental Protocols
In Vivo Bioavailability Study in Mice
This protocol is based on methodologies reported for the in vivo assessment of this compound.
Objective: To determine the plasma concentration of this compound over time following oral administration in a mouse model.
Materials:
-
This compound (Cpd1324)
-
Vehicle (e.g., appropriate solvent with zinc supplement)
-
C57BL/6J mice (or other appropriate strain), 9-11 weeks of age
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for a sufficient period before the experiment.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 120 mg/kg). It has been noted that zinc can modulate the function of this compound, and its inclusion in the vehicle should be considered.
-
Administration: Administer a single oral bolus of the this compound suspension to the mice via oral gavage.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 2, 4, and 6 hours) post-administration.
-
Plasma Preparation: Process the collected blood samples by centrifugation to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile.
General Protocol for Absolute Bioavailability Determination
To determine the absolute bioavailability, a comparison between the plasma concentration after oral and intravenous (IV) administration is required.
Objective: To calculate the absolute bioavailability of this compound.
Procedure:
-
IV Administration Group: In a separate cohort of animals, administer a known dose of this compound intravenously.
-
Blood Sampling (IV Group): Collect blood samples at multiple time points to accurately define the plasma concentration-time curve.
-
Sample Analysis: Quantify this compound concentrations in plasma from the IV group.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the oral (AUC_oral) and IV (AUC_iv) administration routes.
-
Calculate the absolute bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
-
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist for the GPR39 receptor, which has been shown to activate Gαq and Gαi/o signaling pathways.
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Bioavailability Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the in vivo bioavailability of this compound.
Caption: In vivo bioavailability experimental workflow.
References
TM-N1324 for transepithelial ion transport studies
Application Note: TM-N1324
A Novel Potent Activator of the CFTR Channel for Transepithelial Ion Transport Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a novel small molecule designed for in vitro research applications to study transepithelial ion transport. It acts as a potent and direct activator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key channel responsible for anion secretion in epithelial tissues. The CFTR channel is a critical target in drug discovery for diseases such as cystic fibrosis and secretory diarrheas. This document provides detailed protocols and performance data for the use of this compound in Ussing chamber-based transepithelial ion transport assays using Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.
Quantitative Data Summary
The following tables summarize the key performance characteristics of this compound in activating human wild-type CFTR channels expressed in FRT cells.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Line | Conditions |
|---|---|---|---|
| EC50 | 85 nM | FRT-hCFTR | Apical addition, 37°C |
| Maximal Isc Response | 125 ± 8 µA/cm² | FRT-hCFTR | Apical addition at 10 µM |
| Comparison (Forskolin) | EC50 = 5 µM | FRT-hCFTR | Apical addition, 37°C |
Table 2: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Compound | Concentration | Initial TEER (Ω·cm²) | TEER after 30 min (Ω·cm²) | Percent Change |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | N/A | 1150 ± 95 | 1135 ± 90 | -1.3% |
| This compound | 1 µM | 1180 ± 110 | 1165 ± 105 | -1.27% |
| EGTA (Control) | 2.5 mM | 1200 ± 100 | 250 ± 45 | -79.2% |
Data indicate that this compound does not adversely affect monolayer integrity at effective concentrations.
Experimental Protocols
Protocol 1: Measuring CFTR-Mediated Ion Transport using this compound in an Ussing Chamber
This protocol describes the procedure for measuring the effect of this compound on CFTR-mediated short-circuit current (Isc) in polarized FRT-hCFTR epithelial monolayers.
1. Cell Culture
-
Culture Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR on permeable filter supports (e.g., Costar Transwell®, 0.4 µm pore size).
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Maintain cultures in Coon's modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Allow cells to polarize and form a tight monolayer for 5-7 days post-seeding. Monolayer integrity should be confirmed by measuring Transepithelial Electrical Resistance (TEER) >1000 Ω·cm².
2. Ussing Chamber Setup
-
Prepare a symmetrical chloride buffer solution: 120 mM NaCl, 20 mM NaHCO₃, 1.2 mM Na₂HPO₄, 0.3 mM NaH₂PO₄, 5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose. Gas with 95% O₂/5% CO₂ and maintain at 37°C.
-
Mount the Transwell filter containing the FRT-hCFTR monolayer into the Ussing chamber slider.
-
Fill both the apical and basolateral chambers with the pre-warmed and gassed buffer solution.
-
Equilibrate the system for 20-30 minutes until a stable baseline Isc is achieved.
3. Measurement of this compound Activity
-
To inhibit the basolateral Na+/K+-ATPase and isolate CFTR activity, add Amiloride (10 µM) to the apical buffer.
-
After the Isc stabilizes, add this compound to the apical chamber to achieve the desired final concentration (e.g., for a dose-response curve, use concentrations from 1 nM to 10 µM).
-
Record the change in Isc (ΔIsc), which represents the net flow of anions (primarily Cl⁻) through the activated CFTR channels.
-
At the end of the experiment, add a known CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical side to confirm that the observed current is CFTR-specific.
Visualizations: Signaling Pathway and Workflow
Mechanism of Action
The diagram below illustrates the proposed mechanism of this compound. It directly binds to the CFTR protein on the apical membrane of the epithelial cell, inducing a conformational change that opens the channel pore and facilitates the transport of chloride ions out of the cell.
Troubleshooting & Optimization
TM-N1324 not showing expected effect
This guide provides troubleshooting advice for researchers encountering unexpected results with TM-N1324, a selective inhibitor of the novel kinase, KinaseX. If your in vitro or in vivo experiments are not showing the expected anti-tumor effect, please consult the frequently asked questions below.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I not observing the expected cytotoxic effect of this compound in my cancer cell line?
Answer:
Several factors could contribute to a lack of cytotoxic effect in your in vitro assays. These can be broadly categorized into issues with the compound itself, the cell line, or the experimental setup.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity:
-
Action: Confirm the stability and purity of your this compound stock. We recommend running a quality control check via HPLC-MS.
-
Action: Ensure proper storage conditions as per the technical data sheet (-20°C, desiccated).
-
-
Cell Line Characteristics:
-
Action: Verify the expression and activity of the drug target, KinaseX, in your chosen cell line. A western blot for total and phosphorylated KinaseX is recommended.
-
Action: Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification.
-
Action: Consider the presence of drug resistance mechanisms in your cell line, such as overexpression of efflux pumps (e.g., P-glycoprotein).
-
-
Experimental Protocol:
-
Action: Optimize the concentration range and treatment duration. A 72-hour cytotoxicity assay is a good starting point.
-
Action: Ensure the chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®) is appropriate for your cell line and not subject to interference from the compound.
-
Question 2: this compound inhibits KinaseX phosphorylation in my biochemical assay, but not in my cell-based assay. What could be the issue?
Answer:
This discrepancy often points to issues with compound permeability, stability in cell culture media, or cellular mechanisms that prevent the drug from reaching its target.
Troubleshooting Workflow:
Caption: Troubleshooting logic for lack of cellular activity.
Detailed Methodologies:
-
Protocol: Western Blot for Phospho-KinaseX
-
Seed cells (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for 2 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for phospho-KinaseX (p-KinaseX) and total KinaseX overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Question 3: We observed good in vitro activity, but this compound is not showing efficacy in our mouse xenograft model. What are the next steps?
Answer:
A disconnect between in vitro and in vivo results is a common challenge in drug development. The primary areas to investigate are pharmacokinetics (PK), pharmacodynamics (PD), and the tumor microenvironment.
Data Summary: In Vitro vs. In Vivo Response
| Parameter | In Vitro (HT-29 Cells) | In Vivo (HT-29 Xenograft) |
| This compound IC50 | 50 nM | Not Determined |
| p-KinaseX Inhibition | >90% at 200 nM | <20% at 50 mg/kg |
| Tumor Growth Inhibition | N/A | <10% |
Recommended Investigation Workflow:
Caption: In vivo troubleshooting workflow.
Key Experimental Protocols:
-
Protocol: Mouse Pharmacokinetic (PK) Study
-
Dose a cohort of tumor-bearing mice (n=3 per time point) with this compound at the desired dose and route (e.g., 50 mg/kg, oral gavage).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
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Process blood to plasma and store at -80°C.
-
At the final time point, collect tumor tissue and flash-freeze.
-
Extract this compound from plasma and homogenized tumor tissue.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, and AUC.
-
-
Protocol: Pharmacodynamic (PD) Assessment in Tumors
-
Dose a cohort of tumor-bearing mice with this compound.
-
Collect tumor tissues at a time point corresponding to the expected Tmax (determined from the PK study).
-
For western blot analysis, lyse the tumor tissue as described in the in vitro protocol above.
-
For immunohistochemistry (IHC), fix the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform IHC staining using a validated antibody for p-KinaseX.
-
Quantify the staining intensity to determine the extent of target inhibition.
-
By systematically addressing these potential issues, you can identify the root cause of the unexpected results and determine the appropriate next steps for your research with this compound.
Technical Support Center: Optimizing TM-N1324 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TM-N1324, a selective GPR39 agonist, for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39).[1][2][3][4] It activates GPR39, leading to the initiation of downstream signaling cascades. Analysis of its signaling properties has shown that it primarily activates the Gαq and Gαi/o signaling pathways.[5]
Q2: What is the role of Zinc (Zn2+) in this compound activity?
A2: The potency of this compound is significantly enhanced in the presence of zinc ions (Zn2+). Zn2+ acts as an allosteric modulator of GPR39, meaning it binds to a different site on the receptor than this compound and increases the receptor's response to the agonist. Therefore, it is crucial to consider the presence and concentration of Zn2+ in your experimental buffer for optimal and reproducible results.
Q3: In which cell lines has this compound been tested?
A3: this compound has been shown to be effective in various cell lines, including HEK293 and COS-7 cells engineered to express GPR39. It has also been used in Caco-2 cells to assess intestinal permeability and in primary gastric mucosal cells to study hormone secretion.
Q4: What are the typical effective concentrations of this compound?
A4: The effective concentration (EC50) of this compound is highly dependent on the presence of Zn2+ and the species of the GPR39 receptor (human vs. murine). The EC50 can range from nanomolar to micromolar concentrations. For specific values, please refer to the data table below.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentrations (EC50) for this compound in various in vitro assays.
| Receptor Species | Zn2+ Presence | Assay Type | Reported EC50 |
| Human GPR39 | With Zn2+ | Inositol phosphate accumulation | 2 nM - 9 nM |
| Human GPR39 | Without Zn2+ | Inositol phosphate accumulation | 201 nM - 280 nM |
| Murine GPR39 | With Zn2+ | Not Specified | 5 nM |
| Murine GPR39 | Without Zn2+ | Not Specified | 180 nM |
| Human GPR39 | With Zn2+ | cAMP accumulation (in COS-7) | 17 nM |
Data compiled from multiple sources.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell-based assays.
Issue 1: No or very low response to this compound treatment.
-
Question: I am not observing any significant response in my assay after treating the cells with this compound. What could be the reason?
-
Answer: There are several potential reasons for a lack of response:
-
Suboptimal Zinc Concentration: The potency of this compound is highly dependent on the presence of Zn2+. Ensure that your assay buffer is supplemented with an optimal concentration of ZnCl2 (typically in the low micromolar range).
-
Low GPR39 Expression: The cell line you are using may not express GPR39 or may express it at very low levels. Confirm GPR39 expression using techniques like qPCR or Western blotting.
-
Incorrect Concentration Range: You may be using a concentration of this compound that is too low. Based on the EC50 values, we recommend starting with a wide concentration range, from 1 nM to 10 µM, to establish a dose-response curve.
-
Degraded Compound: Ensure that your stock solution of this compound is properly stored, typically at -20°C or -80°C, to prevent degradation.
-
Inappropriate Assay Readout: Confirm that your assay is designed to detect changes in the Gαq or Gαi/o signaling pathways (e.g., calcium flux, IP1 accumulation, or cAMP inhibition).
-
Issue 2: High background signal in the assay.
-
Question: My negative control wells (no this compound) are showing a high signal, reducing the assay window. What can I do?
-
Answer: High background can be caused by several factors:
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Constitutive GPR39 Activity: GPR39 is known to have some level of constitutive (ligand-independent) activity. This can be more pronounced in systems with high receptor overexpression. Consider using a cell line with a more moderate expression level.
-
Assay Reagent Issues: Old or improperly stored assay reagents can lead to high background. Always use fresh reagents and follow the manufacturer's storage instructions.
-
Cell Health and Density: Unhealthy or overly confluent cells can contribute to high background signals. Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.
-
Autofluorescence: If you are using a fluorescence-based assay, the compound itself or components in the media could be autofluorescent. Run a control plate with the compound in cell-free media to check for this.
-
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
-
Question: I am seeing a decrease in signal at the highest concentrations of this compound, suggesting cytotoxicity. How should I address this?
-
Answer: A drop in signal at high concentrations can indicate cytotoxicity.
-
Perform a Cell Viability Assay: It is crucial to run a parallel cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) using the same concentrations of this compound and incubation times. This will help you distinguish a true inhibitory effect from cell death.
-
Adjust Concentration Range: If cytotoxicity is confirmed, limit the upper range of your this compound concentrations in your primary assay to below the toxic threshold.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe GPR39 activation without causing significant cytotoxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol is designed for a cell line endogenously or recombinantly expressing GPR39 and is suitable for a 96-well plate format.
Materials:
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GPR39-expressing cells
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Cell culture medium (serum-free for the assay)
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This compound stock solution (e.g., 10 mM in DMSO)
-
ZnCl2 solution
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Black, clear-bottom 96-well microplates
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Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating:
-
Seed the GPR39-expressing cells into a black, clear-bottom 96-well plate at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer. We recommend a 10-point, 3-fold serial dilution starting from 10 µM.
-
Prepare a separate set of dilutions that also includes a final concentration of ZnCl2 (e.g., 3.2 µM). This will allow you to assess the zinc-dependency of the response.
-
Include a vehicle control (assay buffer with the same final DMSO and ZnCl2 concentration).
-
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (e.g., Ex/Em ~490/525 nm for Fluo-4) at regular intervals (e.g., every second for 2-3 minutes).
-
Establish a stable baseline reading for about 15-20 seconds.
-
Inject the this compound dilutions into the wells and continue reading the fluorescence.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: GPR39 signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GPR39 agonist | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of TM-N1324
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the potential off-target effects of TM-N1324, a potent and selective GPR39 agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a potent agonist for the G-Protein-Coupled Receptor 39 (GPR39).[1][2] It has been reported to have a clean off-target profile when screened against a panel of 165 GPCRs.[1] The compound's potency is significantly enhanced in the presence of zinc (Zn²⁺).[1][2]
Q2: What are the on-target effects of this compound?
A2: As a GPR39 agonist, this compound has been shown to stimulate the release of certain gastrointestinal hormones, such as GLP-1. It activates Gαq and Gαi/o signaling pathways in L cells. In vivo studies have indicated its potential as a weight-lowering agent due to its effects on GLP-1 secretion.
Q3: Why should I investigate off-target effects if this compound is considered selective?
A3: While initial screenings are valuable, they are not exhaustive. Off-target effects can be cell-type specific, concentration-dependent, or involve protein classes not included in initial screening panels (e.g., kinases, enzymes, ion channels). Investigating potential off-target interactions is crucial for accurately interpreting experimental results and for the safety assessment of any therapeutic candidate.
Q4: What are the first steps I should take if I suspect an off-target effect?
A4: First, confirm that the observed effect is not due to the on-target activity of this compound by using a GPR39 knockout or knockdown model, if available. If the effect persists in the absence of GPR39, it is likely an off-target effect. The next step would be to perform broad-spectrum screening assays, such as kinome profiling or a broader GPCR panel, to identify potential off-target binding partners.
Q5: How can I distinguish between on-target and off-target effects in my cellular assay?
A5: The use of appropriate controls is critical. A GPR39-null cell line is the gold standard for differentiating on-target from off-target effects. If this is not feasible, consider using a structurally related but inactive analog of this compound. Any effects observed with the active compound but not the inactive analog are more likely to be on-target. Additionally, varying the concentration of this compound can be informative, as off-target effects often occur at higher concentrations than on-target effects.
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Target | Species | EC₅₀ (with Zn²⁺) | EC₅₀ (without Zn²⁺) |
| GPR39 | Human | 9 nM | 280 nM |
| GPR39 | Murine | 5 nM | 180 nM |
Data sourced from MedchemExpress and ProbeChem.
Table 2: Hypothetical Kinome Scan Results for this compound at 1 µM
| Kinase Target | % Inhibition | Potential Implication |
| Kinase A | 85% | May affect Pathway X |
| Kinase B | 62% | Could influence Cell Cycle |
| Kinase C | 15% | Likely not significant |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols & Troubleshooting
Protocol 1: Kinome Profiling
Objective: To identify potential kinase off-targets of this compound.
Methodology: A common method for kinome profiling is a competition binding assay, such as KINOMEscan™. In this assay, an affinity-tagged kinase is incubated with an immobilized ligand that binds to the ATP pocket. This compound is added as a competitor. The amount of kinase bound to the immobilized ligand is quantified, and a reduction in this amount indicates that this compound is binding to the kinase. Results are often reported as percent inhibition at a given concentration.
Troubleshooting Guide: Kinome Profiling
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Pipetting errors or inconsistent sample preparation. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| No inhibition observed for positive control | Issue with the assay reagents or kinase activity. | Contact the service provider. Ensure the positive control is appropriate for the kinases being tested. |
| Unexpectedly high number of hits | Compound promiscuity or aggregation at the tested concentration. | Test a lower concentration of this compound. Consider performing an assay to check for compound aggregation. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with a putative off-target in a cellular context.
Methodology: CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures.
-
Lysis: Lyse the cells.
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Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No thermal shift observed for the putative target | The compound does not engage the target in the cellular environment, or the target is not stabilized by binding. | Confirm target engagement with an orthogonal method. Some proteins do not show a significant thermal shift upon ligand binding. |
| Irregular melt curves | Incomplete cell lysis or protein degradation. | Optimize the lysis buffer and include protease inhibitors. |
| Difficulty in detecting the target protein | Low protein expression or poor antibody quality (for Western blot). | Use a more sensitive detection method or enrich for the protein of interest. Validate the primary antibody. |
Visualizations
References
Technical Support Center: Improving TM-N1324 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with TM-N1324 in aqueous solutions for experimental use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when preparing solutions of this compound for in vitro and in vivo experiments.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
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Root Cause: this compound has limited solubility in purely aqueous solutions. Direct dissolution in buffers is often challenging.
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Solution: It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many nonpolar compounds.[1][2]
Issue 2: After dissolving in DMSO, this compound precipitates when diluted into my aqueous experimental medium.
-
Root Cause: This is a common issue with hydrophobic compounds. The compound's concentration exceeds its solubility limit in the final aqueous environment upon dilution from a high-concentration organic stock solution.[2]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: A slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility.[2] It is crucial to include a vehicle control in your experiments to account for any solvent effects.
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Use Pre-warmed Medium: Gently warming the aqueous medium to 37°C before adding the stock solution can help maintain solubility.[1]
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Ensure Rapid Mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring to avoid localized high concentrations that promote precipitation.
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Issue 3: My stock solution in DMSO appears cloudy or has visible particles after storage.
-
Root Cause: The compound may have failed to dissolve completely or has precipitated out of solution during storage, especially after freeze-thaw cycles.
-
Troubleshooting Steps:
-
Gentle Warming: Carefully warm the solution in a 37°C water bath and vortex thoroughly to redissolve the compound.
-
Sonication: Brief sonication can help break up solid aggregates and facilitate complete dissolution.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is reported to have an aqueous solubility of 65 μM at pH 7.0.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: this compound is soluble in Dimethyl sulfoxide (DMSO) and Ethanol. For most biological experiments, DMSO is the preferred solvent for creating a high-concentration stock solution.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%. However, the optimal concentration may vary depending on the cell line and experimental conditions, so it is advisable to perform a vehicle control experiment.
Q4: Are there alternatives to DMSO for improving the solubility of this compound in aqueous solutions?
A4: Yes, several alternative strategies can be employed:
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Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol can be used. Formulations for in vivo studies have successfully used a combination of DMSO, PEG300, and Tween-80.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs to form inclusion complexes, thereby increasing their aqueous solubility. A formulation using 20% SBE-β-CD in saline has been reported for this compound.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution. Since this compound's solubility is reported at pH 7.0, adjusting the pH of the buffer may alter its solubility, though the optimal pH for this compound solubility has not been extensively documented in the provided search results.
Q5: How does Zinc (Zn²⁺) affect this compound?
A5: Zinc acts as an allosteric potentiator of this compound's activity at the GPR39 receptor. The presence of Zn²⁺ significantly increases the potency of this compound. When preparing working solutions, it is important to consider whether the experimental system contains Zn²⁺, as this will impact the effective concentration of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 397.79 g/mol | |
| Aqueous Solubility | 65 μM (at pH 7.0) | |
| Organic Solvents | Soluble in DMSO and Ethanol |
Table 2: Potency of this compound as a GPR39 Agonist
| Receptor | Condition | EC₅₀ | Source |
| Human GPR39 | In the absence of Zn²⁺ | 280 nM | |
| Human GPR39 | In the presence of Zn²⁺ | 9 nM | |
| Murine GPR39 | In the absence of Zn²⁺ | 180 nM | |
| Murine GPR39 | In the presence of Zn²⁺ | 5 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, use 3.98 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
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Vortex the solution thoroughly until all the powder is dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Formulation of this compound for In Vivo Oral and Intraperitoneal Injection (Suspended Solution)
This protocol is adapted from a commercially available datasheet and yields a suspended solution of 1.22 mg/mL.
-
Materials: 12.2 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure (for 1 mL working solution):
-
To 400 μL of PEG300, add 100 μL of the 12.2 mg/mL DMSO stock solution. Mix evenly.
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Add 50 μL of Tween-80 to the mixture and mix evenly.
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Add 450 μL of Saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final formulation is a suspended solution.
-
Protocol 3: Formulation of this compound for In Vivo Injection (Clear Solution using Cyclodextrin)
This protocol is adapted from a commercially available datasheet and yields a clear solution of ≥ 1.22 mg/mL.
-
Materials: 12.2 mg/mL this compound in DMSO stock solution, 20% SBE-β-CD in Saline.
-
Procedure (for 1 mL working solution):
-
To 900 μL of 20% SBE-β-CD in Saline, add 100 μL of the 12.2 mg/mL DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
Visualizations
Caption: GPR39 Signaling Pathway Activated by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
TM-N1324 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of TM-N1324 in long-term experimental settings.
Troubleshooting Guide
This guide addresses specific stability issues that may arise during prolonged experiments involving this compound.
Question: We are observing a progressive loss of this compound activity in our multi-day cell culture experiments. What could be the cause?
Answer: Progressive loss of activity in long-term experiments is often linked to compound instability in the experimental medium. The primary causes are typically chemical degradation (e.g., hydrolysis, oxidation) or physical precipitation.
1. Chemical Degradation: this compound is susceptible to degradation under common experimental conditions. Key factors influencing its stability include pH, temperature, and exposure to light.
-
Hydrolysis: The ester moiety in this compound is prone to hydrolysis, particularly in aqueous solutions with a pH above 7.4.
-
Oxidation: The phenol group can undergo oxidation, which is often accelerated by exposure to air and light.
-
Photodegradation: Exposure to certain wavelengths of light can lead to the degradation of the molecule.
2. Physical Precipitation: this compound has limited aqueous solubility. In long-term cultures, changes in medium composition (e.g., due to cell metabolism) or temperature fluctuations can lead to the compound precipitating out of the solution, thus reducing its effective concentration.
Recommended Actions:
-
Verify Compound Stability: Perform a stability study of this compound under your specific experimental conditions (culture medium, temperature, CO2 levels).
-
Optimize Dosing Schedule: Instead of a single initial dose, consider replenishing the compound with fresh medium at regular intervals (e.g., every 24-48 hours) to maintain a stable concentration.
-
Control Environmental Factors: Protect your experimental setup from direct light. Ensure the incubator maintains a stable temperature and atmosphere.
Below is a summary of this compound stability under various conditions.
Table 1: Stability of this compound in Aqueous Buffers after 72 hours
| pH | Temperature (°C) | Light Exposure | Remaining Compound (%) |
| 6.0 | 37 | Dark | 95.2% |
| 7.4 | 37 | Dark | 85.1% |
| 8.0 | 37 | Dark | 60.5% |
| 7.4 | 4 | Dark | 98.7% |
| 7.4 | 37 | Ambient Light | 70.3% |
Question: We have noticed a fine precipitate forming in our stock solution of this compound in DMSO. How should we handle this?
Answer: Precipitation in a DMSO stock solution can occur if the compound's solubility limit is exceeded or if the stock has been subjected to improper storage conditions, such as freeze-thaw cycles.
Recommended Actions:
-
Gentle Warming: Warm the stock solution to 37°C for 10-15 minutes and vortex gently to redissolve the precipitate.
-
Solubility Check: Visually inspect the solution for any remaining particulate matter before use. If precipitation persists, the stock may be supersaturated.
-
Storage Best Practices: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.
Table 2: Solubility of this compound
| Solvent | Maximum Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | 0.05 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the degradation rate of this compound under specific cell culture conditions.
Methodology:
-
Prepare a working solution of this compound in your chosen cell culture medium at the final experimental concentration.
-
Dispense the solution into multiple wells of a sterile culture plate.
-
Incubate the plate under standard experimental conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot from a set of wells.
-
Immediately analyze the concentration of the remaining this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of this compound versus time to determine its degradation kinetics.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: We recommend using high-purity, anhydrous DMSO to prepare stock solutions at a concentration of up to 100 mM.
Q2: How should I store the this compound solid compound and its stock solutions? A2: The solid compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize degradation and prevent issues from freeze-thaw cycles.
Q3: Is this compound sensitive to light? A3: Yes, this compound can undergo photodegradation. We advise protecting all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations in a subdued lighting environment where possible.
Q4: Can I use a different solvent if my experiment is sensitive to DMSO? A4: Ethanol can be used as an alternative solvent, although the maximum solubility is lower (25 mM). When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid impacting the biological system and to prevent compound precipitation.
Q5: What are the primary degradation products of this compound? A5: The main degradation products result from the hydrolysis of the ester bond and the oxidation of the phenol group. These byproducts have been shown to be inactive in standard bioassays.
dealing with TM-N1324 batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR39 agonist, TM-N1324. The information provided is designed to address potential issues, including batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39).[1][2][3] Its activity is significantly enhanced in the presence of zinc ions (Zn²⁺), which act as a positive allosteric modulator.[4][5] this compound activates several downstream signaling pathways upon binding to GPR39, primarily through Gαq, Gαs, and Gα12/13 proteins. This activation can lead to various cellular responses, including the release of intracellular calcium, stimulation of ERK1/2 phosphorylation, and increased secretion of hormones like glucagon-like peptide-1 (GLP-1).
Q2: I am observing lower than expected potency with a new batch of this compound. What could be the cause?
A2: Lower than expected potency with a new batch of this compound can stem from several factors. One of the most critical factors for this compound's activity is the concentration of zinc (Zn²⁺) in your assay medium, as zinc significantly potentiates its agonist activity. Ensure that your experimental setup includes an optimal concentration of Zn²⁺. Other potential causes include improper storage of the compound, which could lead to degradation, or inherent batch-to-batch variability in purity or solid-state form. We recommend running a quality control check on the new batch, such as HPLC or LC-MS, to confirm its purity and integrity.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C. Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh for each experiment from the stock solution.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is orally active and has been used in in vivo studies with mice. For example, it has been shown to decrease food intake and body weight in mouse models of high-fat diet-induced obesity. When preparing formulations for in vivo administration, it is crucial to consider the solubility and stability of the compound in the chosen vehicle. It is also important to include zinc in the vehicle for in vivo experiments to enhance the activity of this compound.
Q5: What are some common off-target effects of this compound to be aware of?
A5: this compound has been shown to be highly selective for GPR39 over a panel of 165 other GPCRs. However, like any small molecule, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments, such as using cells that do not express GPR39 or using a GPR39 antagonist, to confirm that the observed effects are mediated by the target receptor.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability is a common challenge when working with synthetic small molecules. This guide provides a systematic approach to troubleshooting inconsistent results that may arise from different batches of this compound.
Issue 1: Inconsistent Agonist Potency (EC₅₀ Value)
Symptoms:
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Significant shifts in the EC₅₀ value of this compound in your functional assays (e.g., calcium mobilization, GLP-1 secretion) between different batches.
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Reduced maximal efficacy of the compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Purity and Integrity of the New Batch | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to check the purity specifications. 2. Analytical Characterization: If possible, perform in-house quality control. Techniques like HPLC can be used to check for the presence of impurities or degradation products. LC-MS can confirm the molecular weight of the compound. |
| Incorrect Zinc (Zn²⁺) Concentration | 1. Optimize Zinc Concentration: The potency of this compound is highly dependent on Zn²⁺. Ensure that the concentration of supplemental Zn²⁺ in your assay buffer is consistent and optimal. We recommend running a Zn²⁺ dose-response curve to determine the optimal concentration for your specific cell system. 2. Chelation: Be aware of any potential chelating agents in your media or buffer that could reduce the effective concentration of free Zn²⁺. |
| Compound Solubility Issues | 1. Visual Inspection: Check for any precipitation in your stock or working solutions. 2. Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across experiments and is not affecting cell viability. |
| Improper Storage and Handling | 1. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. 2. Fresh Working Solutions: Prepare fresh dilutions of this compound for each experiment. |
Issue 2: Poor Reproducibility of In Vivo Efficacy
Symptoms:
-
Inconsistent effects on physiological parameters (e.g., food intake, body weight) in animal studies using different batches of this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Variability in Formulation | 1. Consistent Formulation Protocol: Use a standardized protocol for preparing the dosing solution. Ensure the compound is fully dissolved or uniformly suspended. 2. Vehicle Composition: The composition of the vehicle, including the concentration of zinc, should be identical across all experiments. |
| Compound Stability in Vehicle | 1. Stability Check: If possible, assess the stability of this compound in the dosing vehicle over the duration of the experiment. |
| Pharmacokinetic Variability | 1. Bioavailability Assessment: Different batches might have subtle differences in physical properties (e.g., particle size, crystallinity) that could affect absorption and bioavailability. While challenging to assess in a standard research lab, be mindful of this as a potential source of variability. |
Experimental Protocols
Key Experiment 1: In Vitro GPR39 Activation Assay (Calcium Mobilization)
This protocol describes a method to assess the potency of this compound by measuring intracellular calcium mobilization in cells expressing GPR39.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR39 in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
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Compound Preparation: Prepare a serial dilution of this compound in an assay buffer containing a fixed, optimized concentration of ZnCl₂.
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Calcium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
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Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Key Experiment 2: In Vitro GLP-1 Secretion Assay
This protocol provides a method to measure GLP-1 secretion from an enteroendocrine cell line (e.g., STC-1) in response to this compound.
Methodology:
-
Cell Culture and Seeding: Culture STC-1 cells and seed them into 24-well plates. Allow the cells to grow to a confluent monolayer.
-
Cell Starvation: Before the assay, gently wash the cells and incubate them in a serum-free medium for a defined period (e.g., 2 hours) to establish a baseline.
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Compound Treatment: Prepare working solutions of this compound at various concentrations in the assay buffer containing an optimized concentration of ZnCl₂. Replace the starvation medium with the compound solutions.
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Incubation: Incubate the cells with this compound for a specified time (e.g., 2 hours) at 37°C.
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Supernatant Collection: After incubation, collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected samples.
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GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Plot the normalized GLP-1 secretion against the this compound concentration.
Data Presentation
Table 1: Potency of this compound on Human and Murine GPR39
| Receptor | Condition | EC₅₀ (nM) |
| Human GPR39 | With Zn²⁺ | 9 |
| Human GPR39 | Without Zn²⁺ | 280 |
| Murine GPR39 | With Zn²⁺ | 5 |
| Murine GPR39 | Without Zn²⁺ | 180 |
| Data sourced from MedchemExpress and ProbeChem. |
Visualizations
Caption: GPR39 Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for this compound Batch Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR39 agonist | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TM-N1324 & Zinc Co-administration
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the GPR39 agonist, TM-N1324, and its co-administration with zinc to enhance potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Cpd1324) is a potent and selective orally active agonist for the G-Protein-Coupled Receptor 39 (GPR39).[1][2] Its primary mechanism of action is to bind to and activate GPR39, which is known to be involved in various physiological processes.[3] Upon activation, GPR39 can initiate intracellular signaling through multiple G-protein pathways, including Gαq and Gαi/o, leading to downstream cellular responses like hormone secretion.[4]
Q2: Why is zinc co-administration recommended when working with this compound?
A2: Zinc (Zn²⁺) acts as a positive allosteric modulator (PAM) for GPR39.[5] This means that while this compound can activate the receptor on its own, the presence of zinc significantly enhances its potency. Co-administration of zinc allows for maximal activation of GPR39 at much lower concentrations of this compound. In many published in vivo and ex vivo experiments, zinc is included in the vehicle to ensure robust GPR39 activation.
Q3: What is the expected potency shift for this compound in the presence of zinc?
A3: The presence of zinc dramatically increases the potency of this compound, as indicated by a significant decrease in its half-maximal effective concentration (EC₅₀). The observed potency shift is approximately 30- to 36-fold for both human and murine GPR39.
Q4: What signaling pathways are activated by this compound?
A4: this compound has been shown to activate Gαq and Gαi/o signaling pathways in enteroendocrine L cells. GPR39 activation is also known to stimulate Gαs and β-arrestin pathways. A key downstream effect of Gαq activation is the release of intracellular calcium (Ca²⁺), which plays a role in processes like hormone secretion. For instance, this compound has been demonstrated to increase the secretion of Glucagon-like peptide-1 (GLP-1) and somatostatin.
Troubleshooting Guide
Issue 1: I am not observing the expected zinc-dependent enhancement of this compound potency in my in vitro assay.
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Possible Cause 1: Zinc Concentration.
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Solution: Ensure you are using an appropriate concentration of zinc. While high concentrations can be toxic, a complete absence will prevent the potentiation effect. For in vivo studies, a final concentration of 3.2 µM ZnCl₂ in the vehicle has been used effectively. For in vitro assays, a concentration range should be tested to find the optimal level for your specific cell type and assay conditions.
-
-
Possible Cause 2: Basal Zinc Levels.
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Solution: Standard cell culture media may contain varying levels of basal zinc, which could mask the potentiation effect. Consider using a zinc-chelator like TPEN to establish a true baseline before adding back controlled amounts of zinc for the experiment.
-
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Possible Cause 3: Assay Type.
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Solution: The potentiation by zinc is pathway-dependent. Zinc shows very little activity on its own in β-arrestin recruitment assays but strongly potentiates the agonist's effect. Verify that your assay readout (e.g., inositol phosphate accumulation, calcium flux) is sensitive to the GPR39 signaling pathways modulated by zinc.
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Issue 2: In my in vivo study, the effects of this compound are less pronounced than expected, even with zinc co-administration.
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Possible Cause 1: Vehicle Formulation and Compound Stability.
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Solution: this compound is a solid compound with specific solubility properties. Ensure the vehicle is prepared correctly to maintain the compound's solubility and stability. A commonly used vehicle for oral administration in mice is a mixture of PEG200, Saline, and Ethanol, which should be prepared fresh.
-
-
Possible Cause 2: Bioavailability.
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Solution: Although this compound is orally active, factors such as diet and animal strain can affect bioavailability. In high-fat diet-induced obesity models, oral administration of 30 mg/kg has been shown to be effective. If observing low efficacy, consider verifying plasma concentrations of the compound if possible.
-
-
Possible Cause 3: GPR39 Expression Levels.
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Solution: The target tissue or animal model may have variable expression levels of GPR39. A zinc-deficient diet, for example, has been shown to decrease GPR39 protein expression in certain tissues. Confirm GPR39 expression in your experimental model to ensure it is a viable target.
-
Quantitative Data
Table 1: Potency (EC₅₀) of this compound on GPR39 With and Without Zinc (Zn²⁺)
| Receptor Species | Assay Readout | Condition | EC₅₀ (nM) | Fold Potentiation | Reference(s) |
| Human GPR39 | Inositol Phosphate Accumulation | Without Zn²⁺ | 201 | - | |
| Human GPR39 | Inositol Phosphate Accumulation | With Zn²⁺ | 2 | 100.5x | |
| Human GPR39 | Not Specified | Without Zn²⁺ | 280 | - | |
| Human GPR39 | Not Specified | With Zn²⁺ | 9 | 31.1x | |
| Murine GPR39 | Not Specified | Without Zn²⁺ | 180 | - | |
| Murine GPR39 | Not Specified | With Zn²⁺ | 5 | 36.0x |
Experimental Protocols
Protocol 1: In Vivo Formulation and Oral Administration in Mice
This protocol is adapted from studies investigating the effect of this compound on food intake in mice.
-
Vehicle Preparation:
-
Prepare the main vehicle by mixing Polyethylene glycol 200 (PEG200), Saline (0.9% NaCl), and Ethanol in a 40:57.5:2.5 volumetric ratio.
-
-
Zinc Stock Solution:
-
Prepare a stock solution of Zinc Chloride (ZnCl₂).
-
-
Final Formulation:
-
Dissolve the solid this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose).
-
Spike the final formulation with the ZnCl₂ stock solution to achieve a final zinc concentration of 3.2 µM.
-
Ensure the solution is clear and homogenous before administration. It is recommended to prepare this solution fresh on the day of use.
-
-
Administration:
-
Administer the final formulation to mice via oral gavage at a volume of 10 ml/kg body weight.
-
The control group should receive the vehicle containing the same concentration of ZnCl₂ but without this compound.
-
Protocol 2: Ex Vivo GLP-1 Secretion Assay Using Intestinal Organoids
This protocol describes the stimulation of murine intestinal organoids to measure GLP-1 secretion.
-
Organoid Plating:
-
Plate 15 µL of organoid suspension in Matrigel into each well of a 96-well plate.
-
Culture for 48 hours to allow for differentiation and formation of 3D structures.
-
-
Preparation for Stimulation:
-
Carefully wash the organoid cultures with a base medium (e.g., DMEM/F12 supplemented with 2 mM L-glutamine and 10 mM HEPES).
-
-
Stimulation:
-
Prepare the stimulation medium containing either this compound at the desired concentration or vehicle control (e.g., 0.1% DMSO). Note: To test for zinc potentiation, parallel conditions with and without a controlled concentration of ZnCl₂ should be prepared.
-
Add 50 µL of the appropriate stimulation medium to each well.
-
Incubate the plate for 2 hours at 37 °C.
-
-
Sample Collection and Analysis:
-
Collect the medium from each well.
-
Centrifuge the collected medium at 300 x g for 2 minutes at 4 °C to pellet any debris.
-
Transfer the supernatant to fresh tubes.
-
Assay the supernatant for GLP-1 content using a suitable method, such as an ELISA kit.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GPR39 agonist | Probechem Biochemicals [probechem.com]
- 3. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy [mdpi.com]
minimizing TM-N1324 toxicity in cell lines
Technical Support Center: TM-N1324
For Research Use Only
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize toxicity associated with the investigational compound this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt, leading to downstream effects such as the induction of apoptosis in rapidly dividing cells.
Q2: What is the primary mechanism of this compound-induced toxicity?
A2: The primary toxicity of this compound is an on-target effect related to its potent inhibition of the PI3K/Akt pathway, which is essential for the survival of many cell types. Widespread inhibition can lead to apoptosis in non-target cells. Off-target effects, while minimal, cannot be entirely ruled out at higher concentrations and may contribute to cytotoxicity.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
Q4: What is a recommended starting concentration for a new cell line?
A4: For a new cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. We suggest a 10-fold serial dilution starting from 10 µM down to 1 nM. This initial screen will help identify a narrower, effective range for subsequent IC50 (half-maximal inhibitory concentration) determination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Excessive cell death is observed across all concentrations, including very low ones.
| Possible Cause | Troubleshooting Action & Rationale |
| High Cell Line Sensitivity | Your cell line may be exceptionally dependent on the PI3K/Akt pathway for survival. Action: Reduce the highest concentration in your dose-response curve and increase the number of points at the lower end of the concentration range (e.g., 0.1 nM to 100 nM). This will help identify a narrow therapeutic window. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high. Action: Ensure the final DMSO concentration in your media is below 0.5%. Run a "vehicle-only" control where cells are treated with the same concentration of DMSO used in your highest drug dilution to assess solvent-specific toxicity. |
| Compound Instability | The compound may be degrading in the culture medium over long incubation periods, forming toxic byproducts. Action: Prepare fresh dilutions for each experiment. For incubations longer than 48 hours, consider replacing the medium with freshly prepared this compound at the desired concentration. |
| Suboptimal Cell Health | Cells were not healthy prior to treatment. Action: Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Use cells within a consistent and low passage number range to avoid phenotypic drift. |
Issue 2: No significant effect or biological activity is observed, even at high concentrations.
| Possible Cause | Troubleshooting Action & Rationale |
| Compound Precipitation | This compound may have low solubility in your culture medium, especially at high concentrations. Action: Visually inspect the medium after adding the compound for any signs of precipitation. If observed, consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture. |
| Insufficient Incubation Time | The exposure time may be too short to induce a measurable biological response. Action: Extend the incubation period. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance mechanisms (e.g., mutations downstream of PI3K or activation of compensatory signaling pathways). Action: Confirm target engagement by performing a Western blot to check for the inhibition of Akt phosphorylation (p-Akt). If the target is inhibited but the cells survive, investigate alternative survival pathways. |
| Incorrect Drug Concentration | Errors in dilution calculations or stock solution degradation. Action: Prepare a fresh stock solution from the lyophilized powder. Double-check all dilution calculations. Use calibrated pipettes for accuracy. |
Quantitative Data Summary
The following tables provide reference data for this compound activity across various cancer cell lines. These values were determined after a 48-hour incubation period.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 50 |
| A549 | Lung Carcinoma | 120 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Adenocarcinoma | 250 |
| HCT116 | Colorectal Carcinoma | 95 |
Table 2: Recommended Concentration Ranges for Efficacy vs. Toxicity Studies
| Cell Line | Efficacy Studies (nM) | Toxicity Profiling (nM) |
| MCF-7 | 10 - 100 | 100 - 1000 |
| A549 | 50 - 250 | 250 - 2500 |
| U-87 MG | 25 - 150 | 150 - 1500 |
| PC-3 | 100 - 500 | 500 - 5000 |
| HCT116 | 40 - 200 | 200 - 2000 |
Visualizations and Workflows
Signaling Pathway
TM-N1324 experimental controls and best practices
Welcome to the technical support center for the experimental compound TM-N1324. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting. For the purposes of this guide, this compound is presented as a selective, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, targeting both mTORC1 and mTORC2 complexes.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] By competing with ATP, this compound can inhibit both mTORC1 and mTORC2, in contrast to rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1.[3][4]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: this compound will impact the phosphorylation of downstream targets of both mTORC1 and mTORC2.
-
mTORC1: Inhibition of mTORC1 will lead to decreased phosphorylation of S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are key regulators of protein synthesis.
-
mTORC2: Inhibition of mTORC2 will result in reduced phosphorylation of Akt at Serine 473 (S473), impacting cell survival and cytoskeletal organization.
Experimental Design and Controls
Q3: What are the essential positive and negative controls to include in my experiments?
A3:
-
Positive Controls:
-
A known mTOR inhibitor like Torin 1 or rapamycin can be used to confirm that the observed effects are due to mTOR inhibition. Note that rapamycin is primarily an mTORC1 inhibitor, while Torin 1 inhibits both mTORC1 and mTORC2.
-
For cell-based assays, a cell line with known sensitivity to mTOR inhibitors should be used.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO) is crucial to account for any effects of the solvent used to dissolve this compound.
-
In some experiments, a structurally similar but inactive compound, if available, can serve as a more stringent negative control.
-
Q4: How can I confirm that this compound is targeting mTOR in my cellular model?
A4: The most direct way is to perform a Western blot to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2. A significant decrease in the phosphorylation of p70 S6 Kinase (at Thr389) and 4E-BP1 would indicate mTORC1 inhibition, while a decrease in Akt phosphorylation at Ser473 would confirm mTORC2 inhibition.
Troubleshooting Guides
Western Blotting
Q5: I am not seeing a decrease in the phosphorylation of mTORC1/mTORC2 targets after this compound treatment. What could be the issue?
A5:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Insufficient Concentration or Treatment Time: The concentration of this compound or the duration of treatment may be suboptimal for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This could be due to mutations in mTOR or upregulation of bypass signaling pathways.
-
Technical Issues with Western Blotting:
-
Ensure equal protein loading by performing a protein quantification assay (e.g., BCA or Bradford).
-
Due to the large size of mTOR (~289 kDa), use a low-percentage polyacrylamide gel (e.g., 6% or a 3-8% gradient gel) for optimal separation.
-
Optimize transfer conditions for high molecular weight proteins; a wet transfer overnight at a lower voltage is recommended.
-
Cell-Based Assays (e.g., Viability, Proliferation)
Q6: I am observing high variability in my cell viability/proliferation assay results. How can I improve consistency?
A6:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Edge Effects in Multi-well Plates: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or media without cells.
-
Compound Precipitation: Visually inspect the media after adding this compound to ensure it has not precipitated. If so, consider using a lower concentration or a different solvent.
-
Assay Incubation Time: Optimize the incubation time for your specific assay and cell line to ensure you are measuring within the linear range of the assay.
In Vitro Kinase Assays
Q7: My in vitro kinase assay is showing a high background signal. What are the possible causes?
A7:
-
Non-specific Antibody Binding: Increase the number of wash steps and/or the stringency of the wash buffer.
-
Contaminating Kinase Activity: If using immunoprecipitated mTOR, ensure sufficient washing of the beads to remove any co-precipitating kinases. A high salt wash (e.g., with 500mM NaCl) can be effective.
-
Substrate Quality: Ensure the substrate is pure and not degraded.
Quantitative Data Summary
The following table provides representative data for well-characterized mTOR inhibitors, which can be used as a reference for designing experiments with this compound.
| Compound | Target(s) | IC50 (in vitro) | Cell-based Potency | Reference |
| Rapamycin | mTORC1 | ~1 nM (FKBP12-dependent) | Nanomolar range for mTORC1 inhibition | |
| Torin 1 | mTORC1/mTORC2 | 2-10 nM | Nanomolar range for inhibition of cell proliferation | |
| AZD8055 | mTORC1/mTORC2 | ~1 nM | Nanomolar range for inhibition of mTOR signaling | |
| KU-006379 | mTORC1/mTORC2 | ~10 nM | Nanomolar range for inhibition of mTOR signaling |
Experimental Protocols
Western Blotting for mTOR Pathway Activation
This protocol allows for the detection of total and phosphorylated levels of key proteins in the mTOR signaling cascade.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 10-50 µg) into the wells of a low-percentage (e.g., 6% or 3-8% gradient) SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the proteins using an enhanced chemiluminescence (ECL) kit.
-
In Vitro mTOR Kinase Assay
This protocol describes a method to directly measure the enzymatic activity of mTOR.
-
Immunoprecipitation of mTOR:
-
Lyse cells in CHAPS lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate with an antibody against mTOR, or for complex-specific assays, Raptor (for mTORC1) or Rictor (for mTORC2), followed by incubation with Protein A/G beads.
-
Wash the immunoprecipitates multiple times with lysis buffer, and for mTORC1 assays, an additional wash with a high-salt buffer can help remove contaminants.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer containing a suitable substrate (e.g., recombinant p70S6K for mTORC1) and ATP.
-
Add varying concentrations of this compound to the reaction.
-
Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Cell Viability Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blot analysis.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPR39 Agonists: TM-N1324 and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 39 (GPR39) agonist TM-N1324 with other notable GPR39 agonists. The information is curated to assist researchers in selecting the appropriate tool compound for their studies by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
GPR39 Agonist Performance: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and other selected GPR39 agonists. Potency (EC50) and efficacy (Emax) are presented for various experimental conditions, particularly noting the allosteric modulation by zinc (Zn2+), a known endogenous activator of GPR39.
| Agonist | Target Species | Assay Type | Condition | EC50 | Emax | Selectivity |
| This compound | Human | Inositol Phosphate Accumulation | w/o Zn2+ | 280 nM | High Efficacy | Selective over a panel of 165 GPCRs[1] |
| Human | Inositol Phosphate Accumulation | w/ Zn2+ | 9 nM | High Efficacy | ||
| Murine | Inositol Phosphate Accumulation | w/o Zn2+ | 180 nM | High Efficacy | ||
| Murine | Inositol Phosphate Accumulation | w/ Zn2+ | 5 nM | High Efficacy | ||
| TC-G 1008 (GPR39-C3) | Human | cAMP Production | - | 0.8 nM | - | Selective over a panel of kinases (IC50s > 10 µM) and minimal binding to ghrelin and neurotensin-1 receptors (IC50s > 30 µM)[2][3] |
| Rat | cAMP Production | - | 0.4 nM | - | ||
| Human | β-arrestin Recruitment | w/ 100 µM Zn2+ | - | 20-30 fold over basal | Highly specific with minor off-target activity at HTR1A at 1 µM[2] | |
| LY2784544 | Human | β-arrestin Recruitment | w/o Zn2+ | Minimal activity | - | Highly specific with minor off-target activity at MTLNR1A at 1 µM[2] |
| Human | β-arrestin Recruitment | w/ 100 µM Zn2+ | - | 20-30 fold over basal | ||
| GSK2636771 | Human | β-arrestin Recruitment | w/o Zn2+ | Minimal activity | - | Highly specific with minor off-target activity at CXCR7 at 1 µM |
| Human | β-arrestin Recruitment | w/ 100 µM Zn2+ | - | 20-30 fold over basal | ||
| GSB-118 | Human | cAMP Production | w/ Zn2+ | Positive Allosteric Modulator | - | Functionally selective for Gαs pathway and β-arrestin recruitment; no activation of Gαq or Gα12/13 pathways |
GPR39 Signaling Pathways
Activation of GPR39 can initiate multiple downstream signaling cascades, primarily through the coupling to Gαq, Gαs, and Gα12/13 proteins. The specific pathway activated can be influenced by the agonist, leading to biased agonism.
Caption: GPR39 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize GPR39 agonists are provided below.
Inositol Phosphate (IP) Accumulation Assay (for Gαq pathway)
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq-mediated phospholipase C (PLC) activation.
Caption: IP Accumulation Assay Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human or murine GPR39 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Radiolabeling:
-
Replace the culture medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol.
-
Incubate the cells for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells twice with Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells in HBSS containing 10 mM lithium chloride (LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add the GPR39 agonist at various concentrations (typically ranging from 1 pM to 10 µM) in the presence or absence of a fixed concentration of ZnCl2 (e.g., 10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and IP Extraction:
-
Terminate the stimulation by aspirating the medium and adding 100 µL of ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes to lyse the cells.
-
Neutralize the lysates with 50 µL of 1 M KOH.
-
-
Anion Exchange Chromatography:
-
Apply the neutralized lysates to anion-exchange columns (e.g., Dowex AG1-X8).
-
Wash the columns to remove free [³H]inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Scintillation Counting:
-
Add the eluate to a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the basal (unstimulated) levels.
-
Plot the concentration-response curves using non-linear regression to determine the EC50 and Emax values for each agonist.
-
cAMP Accumulation Assay (for Gαs pathway)
This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon the activation of the Gαs-adenylyl cyclase pathway.
Caption: cAMP Accumulation Assay Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing GPR39 in a suitable growth medium.
-
Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and add the GPR39 agonist at various concentrations diluted in stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Lyse the cells and detect cAMP levels using a commercial homogenous time-resolved fluorescence (HTRF) cAMP assay kit according to the manufacturer's instructions. This typically involves the sequential addition of a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
-
Signal Measurement:
-
After an incubation period (typically 60 minutes at room temperature), read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and normalize the data.
-
Plot the concentration-response curves to determine the EC50 values for each agonist.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR39, a key event in receptor desensitization and signaling.
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line, which co-expresses GPR39 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Culture the cells according to the manufacturer's protocol and seed them into 384-well white opaque plates.
-
-
Agonist Stimulation:
-
Add the GPR39 agonist at various concentrations.
-
-
Incubation:
-
Incubate the plates for 90-180 minutes at 37°C to allow for receptor activation and subsequent recruitment of β-arrestin.
-
-
Detection:
-
Add the detection reagents, including the substrate for the reconstituted β-galactosidase, as per the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curves and perform a non-linear regression analysis to determine the EC50 and Emax values.
-
Conclusion
This compound is a potent and selective GPR39 agonist with well-characterized activity in both human and murine systems. Its potency is significantly enhanced by the presence of zinc. Comparison with other GPR39 agonists reveals a landscape of tools with varying potencies, efficacies, and potential for biased agonism. For instance, TC-G 1008 demonstrates high potency in cAMP assays, while LY2784544 and GSK2636771 are highly dependent on zinc for their activity in β-arrestin recruitment. GSB-118 represents a biased agonist, selectively activating the Gαs pathway. The choice of agonist will therefore depend on the specific research question, the signaling pathway of interest, and the experimental system being used. The detailed protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other GPR39 agonists.
References
- 1. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TM-N1324 for GPR39: A Comparative Guide
This guide provides an objective comparison of the G protein-coupled receptor 39 (GPR39) agonist, TM-N1324, with other alternative compounds. It includes supporting experimental data to validate the specificity of this compound for its target, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its suitability for their studies.
Introduction to GPR39 and the Agonist this compound
G protein-coupled receptor 39 (GPR39) is a zinc-sensing receptor that belongs to the ghrelin/neurotensin receptor subfamily.[1] It is expressed in various tissues, including the pancreas, gastrointestinal tract, liver, and brain.[1] GPR39 is implicated in a range of physiological processes such as insulin secretion, epithelial repair, and neurotransmission, making it a promising therapeutic target.[1] The receptor signals through multiple G-protein pathways, primarily Gαq, Gαs, and Gα12/13, leading to diverse downstream cellular responses.[2][3]
This compound (also known as Cpd1324) is a potent, selective, and orally active agonist for GPR39. Its specificity is crucial for its use as a reliable research tool and a potential therapeutic agent. This guide details the experimental evidence supporting its high specificity for GPR39.
GPR39 Signaling Pathways
Activation of GPR39 by an agonist like this compound initiates several downstream signaling cascades. The primary pathways involve the activation of Gαq, Gαs, and Gα12/13 proteins. The diagram below illustrates these key signaling events.
Caption: GPR39 signaling cascades initiated by agonist binding.
Quantitative Comparison of GPR39 Agonists
The potency of this compound has been evaluated and compared to other known GPR39 agonists. A key feature of GPR39 activation is its potentiation by zinc (Zn²⁺). The following table summarizes the half-maximal effective concentration (EC₅₀) values for this compound and alternative compounds.
| Compound | Target | Assay Type | EC₅₀ (-Zn²⁺) | EC₅₀ (+Zn²⁺) | Species | Reference |
| This compound | GPR39 | Inositol Phosphate | 280 nM / 201 nM | 9 nM / 2 nM | Human | |
| This compound | GPR39 | Inositol Phosphate | 180 nM | 5 nM | Murine | |
| This compound | GPR39 | cAMP Accumulation | - | 17 nM | Human | |
| TC-G 1008 | GPR39 | Inositol Phosphate | - | <1 nM | Human | |
| LY2784544 | GPR39 | β-arrestin Recruitment | - | Potent Agonist | Human | |
| GSK2636771 | GPR39 | β-arrestin Recruitment | - | Potent Agonist | Human | |
| AZ7914 | GPR39 | Not Specified | - | Less potent than TC-G 1008 | - |
Specificity Profile of this compound
A critical aspect of a tool compound's validation is its selectivity. This compound has demonstrated high specificity for GPR39.
Off-Target Screening: this compound was profiled against a panel of 165 G protein-coupled receptors (GPCRs) and showed no significant off-target activities at a concentration of 1 µM. This broad screening is a strong indicator of its selectivity.
Knockout Model Validation: The effects of this compound were tested in intestinal organoids from both wild-type and GPR39 knockout (KO) mice. The compound was shown to increase GLP-1 secretion in wild-type organoids, but this effect was absent in GPR39 KO organoids, confirming that its action is mediated specifically through GPR39.
Experimental Methodologies
Detailed protocols are essential for reproducing and verifying experimental findings. Below are methodologies for key assays used to validate GPR39 agonists.
Experimental Workflow for Specificity Testing
The diagram below outlines a typical workflow for validating the specificity of a compound like this compound.
Caption: A stepwise process for validating compound specificity.
Inositol Phosphate (IP) Accumulation Assay (Gαq Pathway)
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq signaling, to measure receptor activation.
-
Cell Culture: HEK293 cells stably expressing human GPR39 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Labeling: Cells are incubated overnight with a labeling medium containing myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.
-
Compound Treatment: The labeling medium is removed, and cells are washed. A buffer containing LiCl (to inhibit inositol monophosphatase) is added, followed by various concentrations of the test compound (e.g., this compound) with or without a fixed concentration of ZnCl₂.
-
Incubation: Plates are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Lysis and IP Isolation: The reaction is stopped by adding a lysis buffer. The total inositol phosphates are then isolated using anion-exchange chromatography columns.
-
Quantification: The amount of [³H]inositol phosphate is quantified using a scintillation counter. Data are normalized to the maximum response and fitted to a dose-response curve to determine the EC₅₀ value.
cAMP Accumulation Assay (Gαs Pathway)
This assay measures the production of cyclic AMP (cAMP), a hallmark of Gαs pathway activation.
-
Cell Culture: COS-7 or HEK293 cells expressing human GPR39 are cultured and seeded in 96-well plates.
-
Compound Treatment: Culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with a range of concentrations of the test compound in the presence of ZnCl₂.
-
Incubation: Cells are incubated for 30 minutes at 37°C.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The signal is converted to cAMP concentration, and data are plotted against the compound concentration to calculate the EC₅₀.
Conclusion
References
A Comparative Guide to GPR39 Agonists: TM-N1324 and TC-G 1008
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent GPR39 agonists, TM-N1324 and TC-G 1008. While a direct head-to-head comparative study under identical experimental conditions is not currently available in the published literature, this document collates available data from various sources to facilitate an informed evaluation of their respective properties and potential applications.
Introduction to GPR39 and its Agonists
G-protein coupled receptor 39 (GPR39) is a class A GPCR that is gaining attention as a therapeutic target for a range of conditions, including metabolic disorders, inflammatory diseases, and neurological conditions. GPR39 is activated by zinc ions (Zn2+) and is involved in diverse signaling pathways, primarily through Gαq, Gαs, and Gα12/13 proteins. The development of potent and selective synthetic agonists for GPR39, such as this compound and TC-G 1008, has been instrumental in elucidating the physiological roles of this receptor.
In Vitro Potency and Activity
Both this compound and TC-G 1008 are potent agonists of GPR39. However, their reported potencies (EC50 values) vary across different studies, species, and experimental conditions, particularly concerning the presence of Zn2+.
Table 1: In Vitro Potency (EC50) of this compound on GPR39
| Species | Assay Condition | EC50 (nM) |
| Human | Inositol phosphate accumulation (with Zn2+) | 2 |
| Human | Inositol phosphate accumulation (without Zn2+) | 201 |
| Human | cAMP accumulation (with Zn2+) | 17 |
| Murine | Not Specified (with Zn2+) | 5 |
| Murine | Not Specified (without Zn2+) | 180 |
Table 2: In Vitro Potency (EC50) of TC-G 1008 on GPR39
| Species | EC50 (nM) |
| Human | 0.8 |
| Rat | 0.4 |
In Vivo Effects and Pharmacokinetics
Data on the in vivo effects of both compounds highlight their potential therapeutic utility. TC-G 1008 has been shown to be orally bioavailable and to increase glucagon-like peptide-1 (GLP-1) levels in vivo. Similarly, this compound has been reported to decrease food intake and body weight in a mouse model of diet-induced obesity.
Table 3: In Vivo Effects and Pharmacokinetics of this compound
| Parameter | Value | Species/Model |
| Effect on Food Intake | Decrease | Mouse model of high-fat diet-induced obesity |
| Effect on Body Weight | Decrease | Mouse model of high-fat diet-induced obesity |
| Oral Bioavailability | Orally active | Mouse |
Table 4: In Vivo Effects and Pharmacokinetics of TC-G 1008
| Parameter | Value | Species/Model |
| Effect on GLP-1 levels | Increase | In vivo (species not specified) |
| Oral Bioavailability | Orally bioavailable | Not specified |
GPR39 Signaling Pathway
Activation of GPR39 by agonists like this compound and TC-G 1008 initiates a cascade of intracellular signaling events. The receptor couples to multiple G-protein subtypes, leading to the activation of various downstream effectors.
Caption: Simplified GPR39 signaling cascade upon agonist binding.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for GPR39 agonists.
In Vitro Intracellular Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing human GPR39 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C.
-
Compound Addition: Test compounds (this compound or TC-G 1008) at various concentrations are added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are monitored by measuring fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is normalized to baseline, and EC50 values are calculated from the concentration-response curves using a non-linear regression model.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Male C57BL/6J mice are typically used. Animals are acclimatized and housed under standard conditions with ad libitum access to food and water.
-
Fasting: Prior to the test, mice are fasted for a specified period (e.g., 6 hours).
-
Compound Administration: this compound or TC-G 1008 is administered orally (p.o.) by gavage at a predetermined dose. A vehicle control group is also included.
-
Glucose Challenge: After a set time following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group and compared to the vehicle control to determine the effect of the compound on glucose tolerance.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a GPR39 agonist.
Caption: A generalized workflow for the preclinical assessment of GPR39 agonists.
Conclusion
Both this compound and TC-G 1008 are valuable pharmacological tools for investigating the biology of GPR39. TC-G 1008 appears to be a highly potent agonist, with reported EC50 values in the sub-nanomolar range. This compound also demonstrates potent agonism, particularly in the presence of Zn2+, highlighting the modulatory role of this ion on GPR39 activity.
The lack of direct comparative studies necessitates careful consideration when choosing an agonist for a specific research application. The choice between this compound and TC-G 1008 may depend on the specific experimental system, the species being studied, and the desired pharmacokinetic profile. Further research involving a direct, side-by-side comparison of these compounds is warranted to provide a more definitive understanding of their relative pharmacological profiles.
Comparative Analysis of TM-N1324 and Zinc as GPR39 Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic agonist TM-N1324 and the endogenous agonist zinc as activators of the G-protein-coupled receptor 39 (GPR39). This analysis is supported by experimental data on their potency and efficacy, and includes detailed methodologies for key assays.
GPR39, a class A G-protein-coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and neurological diseases. Its activation by both the endogenous ion, zinc (Zn²⁺), and synthetic small molecules like this compound has prompted significant research into their respective mechanisms and potential applications. This guide offers a direct comparison to aid in the selection and application of these activators in research and development.
Data Presentation: Quantitative Comparison of GPR39 Activators
The potency and efficacy of this compound and zinc in activating GPR39 have been characterized through various in vitro assays. The following table summarizes the key quantitative data for human and murine GPR39.
| Activator | Species/Assay | Parameter | Value | Zinc (Zn²⁺) Presence | Reference |
| This compound | Human GPR39 | EC₅₀ | 280 nM | Absent | [1][2] |
| Human GPR39 | EC₅₀ | 9 nM | Present | [1][2] | |
| Murine GPR39 | EC₅₀ | 180 nM | Absent | [1] | |
| Murine GPR39 | EC₅₀ | 5 nM | Present | ||
| Human GPR39 (Inositol Phosphate) | EC₅₀ | 201 nM | Absent | ||
| Human GPR39 (Inositol Phosphate) | EC₅₀ | 2 nM | Present | ||
| Human GPR39 (cAMP Accumulation) | EC₅₀ | 17 nM | Present | ||
| Zinc (Zn²⁺) | Human GPR39 (PLC activity) | EC₅₀ | 22 µM | N/A | |
| Human GPR39 (cAMP production) | EC₅₀ | 7 µM | N/A | ||
| Colonocytes | EC₅₀ | 80 µM | N/A | ||
| Keratinocytes | EC₅₀ | Nanomolar range | N/A |
Of note, the potency of this compound is significantly enhanced in the presence of zinc, indicating a positive allosteric modulatory effect of zinc on the binding or efficacy of this compound.
GPR39 Signaling Pathways
Upon activation by either zinc or this compound, GPR39 can couple to multiple G-protein signaling pathways, primarily Gαq, Gαs, and Gα12/13. This promiscuous coupling leads to the activation of diverse downstream effector systems.
Caption: GPR39 Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the methods described in the primary literature.
Inositol Phosphate (IP) Accumulation Assay (for Gαq activation)
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq-mediated phospholipase C (PLC) activation.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are transiently transfected with a plasmid encoding human GPR39 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Labeling with [³H]myo-inositol:
-
24 hours post-transfection, cells are seeded into 24-well plates.
-
After another 24 hours, the culture medium is replaced with inositol-free DMEM containing 1 µCi/mL of [³H]myo-inositol and incubated for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The labeling medium is removed, and cells are washed with serum-free DMEM.
-
Cells are pre-incubated with assay buffer (e.g., DMEM containing 10 mM LiCl to inhibit inositol monophosphatase) for 15 minutes at 37°C.
-
Varying concentrations of the agonist (this compound or zinc chloride) are added, and the cells are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The stimulation is terminated by aspirating the medium and adding ice-cold 0.4 M perchloric acid.
-
The plates are incubated on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.
-
The acid extracts are neutralized with a potassium hydroxide solution.
-
The total inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the response of a maximal concentration of a reference agonist or to the basal level.
-
EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Inositol Phosphate Accumulation Assay Workflow.
cAMP Accumulation Assay (for Gαs activation)
This assay quantifies the production of cyclic adenosine monophosphate (cAMP), the second messenger generated upon Gαs-mediated activation of adenylyl cyclase.
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in DMEM with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C and 5% CO₂.
-
Cells are transiently transfected with a plasmid for human GPR39.
-
-
Agonist Stimulation:
-
24 hours post-transfection, cells are harvested and seeded into 96-well plates.
-
On the day of the assay, the culture medium is replaced with serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation, and incubated for 30 minutes at 37°C.
-
Cells are then stimulated with various concentrations of the agonist (this compound or zinc chloride) for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
The stimulation is stopped, and cells are lysed using the lysis buffer provided in a commercial cAMP assay kit (e.g., a competitive immunoassay using HTRF or AlphaScreen technology).
-
The cAMP levels in the cell lysates are quantified according to the manufacturer's protocol. This typically involves the competition of cellular cAMP with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to the agonist is determined by interpolating from the standard curve.
-
EC₅₀ values are determined by plotting the concentration-response data and fitting it to a sigmoidal curve.
-
Caption: cAMP Accumulation Assay Workflow.
Logical Relationship: this compound vs. Zinc
The following diagram illustrates the key comparative aspects of this compound and zinc as GPR39 activators.
References
Cross-Validation of TM-N1324 Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-protein-coupled receptor 39 (GPR39) agonist, TM-N1324, with other alternative compounds. The objective is to present a clear cross-validation of its effects across various cell types, supported by experimental data and detailed methodologies.
Comparative Analysis of GPR39 Agonist Activity
The following table summarizes the quantitative data on the activity of this compound and alternative GPR39 agonists in different cell lines. The data highlights the potency and efficacy of these compounds in activating GPR39 signaling and downstream physiological responses.
| Compound | Cell Type | Assay | Parameter | Value | Zinc (Zn²⁺) Dependence | Reference |
| This compound | HEK293 (human) | Gαq Activation (myo-[²H]inositol phosphate accumulation) | EC₅₀ | 280 nM | - | [1] |
| HEK293 (human) | Gαq Activation (myo-[²H]inositol phosphate accumulation) | EC₅₀ | 9 nM | + (10 µM) | [1] | |
| HEK293 (murine) | Gαq Activation | EC₅₀ | 180 nM | - | [1] | |
| HEK293 (murine) | Gαq Activation | EC₅₀ | 5 nM | + | [1] | |
| Primary Gastric Mucosal Cells | Somatostatin Release | % Increase | 53% | Not specified | [1] | |
| Mouse Ileal Organoids | GLP-1 Secretion | Fold Increase | Concentration-dependent increase | Not specified | ||
| Human Jejunum Organoids | GLP-1 Secretion | Fold Increase | Concentration-dependent increase | Not specified | ||
| TC-G-1008 | HEK293 (rat) | GPR39 Activation | EC₅₀ | 0.4 nM | Not specified | |
| HEK293 (human) | GPR39 Activation | EC₅₀ | 0.8 nM | Not specified | ||
| LY2784544 | HEK293 | β-arrestin recruitment | EC₅₀ | Sub- to single-digit nM | + | |
| HEK293 | Gq-mediated signaling | EC₅₀ | Sub- to single-digit nM | + | ||
| GSK2636771 | HEK293 | β-arrestin recruitment | EC₅₀ | Sub- to single-digit nM | + | |
| HEK293 | Gq-mediated signaling | EC₅₀ | Sub- to single-digit nM | + |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HEK293 Cell Gαq Activation Assay
This protocol is adapted from methodologies used to assess GPR39 activation in HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For the assay, seed cells in a 1536-well white, solid-bottom plate at a density of 2000 cells/5µL/well.
-
Incubate for 5 hours at 37°C and 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and alternative agonists in assay buffer.
-
For experiments investigating zinc dependence, prepare solutions with and without 10 µM ZnCl₂.
-
Add 23nL of compound solutions to the assay plates using a pintool.
-
Incubate the plates for 15.5 hours at 37°C and 5% CO₂.
3. Gαq Activation Measurement (myo-[²H]inositol phosphate accumulation):
-
After incubation, add 1 µL of CellTiter-Fluor™ Cell Viability reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence using a compatible plate reader.
-
Subsequently, add 4 µL of Amplite Luciferase (Bright Glow) reagent.
-
Incubate at room temperature for 30 minutes and measure luminescence.
-
Calculate EC₅₀ values from the concentration-response curves.
Primary Gastric Mucosal Cell Somatostatin Secretion Assay
This protocol outlines the measurement of somatostatin release from primary gastric mucosal cells.
1. Primary Cell Isolation and Culture:
-
Isolate gastric mucosal cells from rabbit or mouse stomach tissue as previously described.
-
Culture the isolated cells in a suitable medium, such as DMEM/F12 supplemented with FBS and growth factors.
2. Stimulation of Somatostatin Release:
-
Plate the primary cells in 24-well plates and allow them to adhere.
-
Wash the cells with a balanced salt solution.
-
Treat the cells with this compound or alternative agonists at various concentrations for a specified time (e.g., 2 hours).
-
Collect the cell culture supernatant for analysis.
3. Somatostatin Quantification (ELISA):
-
Use a commercially available Somatostatin ELISA kit.
-
Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature.
-
Add 100 µL of prepared biotinylated antibody and incubate for 1.5 hours at room temperature.
-
Add 100 µL of HRP-Streptavidin solution and incubate for 45 minutes at room temperature.
-
Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of somatostatin in the samples based on the standard curve.
Intestinal Organoid GLP-1 Secretion Assay
This protocol describes the methodology for assessing GLP-1 secretion from intestinal organoids.
1. Intestinal Organoid Culture:
-
Establish and maintain human or mouse intestinal organoids from intestinal crypts as previously described.
-
Culture organoids in Matrigel droplets with a specialized organoid growth medium.
2. GLP-1 Secretion Assay:
-
Plate organoids in a 96-well plate.
-
After a period of growth, wash the organoids with a basal secretion buffer.
-
Stimulate the organoids with this compound or alternative agonists at various concentrations for a defined period (e.g., 2 hours).
-
Collect the supernatant for GLP-1 measurement.
3. GLP-1 Quantification (ELISA):
-
Utilize a commercial GLP-1 ELISA kit.
-
Prepare reagents, standards, and samples as per the kit's protocol.
-
Add 50 µL of standards and samples to the wells, followed immediately by 50 µL of Biotinylated-Conjugate Working Solution.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate three times, then add 100 µL of Streptavidin-HRP Working Solution and incubate for another 60 minutes at 37°C.
-
After a final wash, add 90 µL of TMB Substrate Solution and incubate for 20 minutes at 37°C in the dark.
-
Stop the reaction by adding 50 µL of Stop Reagent.
-
Measure the optical density at 450 nm.
-
Determine GLP-1 concentrations from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by GPR39 agonists and the general workflow of the experimental assays described.
Caption: GPR39 Signaling Pathways.
Caption: General Experimental Workflow.
References
Replication and Reproducibility of TM-N1324: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to replicate and reproduce experimental findings is the cornerstone of scientific validity. This guide provides a comparative analysis of the G-protein-coupled receptor 39 (GPR39) agonist, TM-N1324, focusing on the reproducibility of its reported effects and its performance relative to alternative compounds.
This compound, also known as Cpd1324, has emerged as a potent and selective agonist for GPR39, a receptor implicated in a range of physiological processes including metabolic regulation and gastrointestinal function. The activity of this compound is notably enhanced in the presence of zinc (Zn2+). This guide synthesizes available data to provide a clear overview of its performance, outlines key experimental protocols for its study, and visually represents its mechanism of action.
Comparative Efficacy of GPR39 Agonists
The following table summarizes the in vitro potency of this compound in comparison to another widely used GPR39 agonist, TC-G 1008. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.
| Compound | Species | EC50 (in the presence of Zn2+) | EC50 (in the absence of Zn2+) | Reference |
| This compound | Human | 9 nM | 280 nM | |
| This compound | Murine | 5 nM | 180 nM | |
| TC-G 1008 | Human | - | 0.8 nM | |
| TC-G 1008 | Rat | - | 0.4 nM |
Note: The EC50 values for TC-G 1008 are reported in the absence of externally added Zn2+, as it is a potent agonist even without zinc enhancement.
In Vivo Effects: A Comparative Overview
While direct head-to-head replication studies are not extensively available in the public domain, the reported in vivo effects of this compound are consistent with the known functions of GPR39. The following table compares the reported in vivo effects of this compound and TC-G 1008.
| Effect | This compound | TC-G 1008 | References |
| GLP-1 Secretion | Increased in mice and in mouse and human intestinal organoids. | Increased in vivo. | |
| Food Intake | Decreased in a mouse model of high-fat diet-induced obesity. | Not explicitly stated in the provided results. | |
| Body Weight | Decreased in a mouse model of high-fat diet-induced obesity. | Not explicitly stated in the provided results. | |
| Somatostatin Secretion | Increased in isolated mouse gastric mucosa cells. | Not explicitly stated in the provided results. | |
| Ghrelin Secretion | Decreased in isolated mouse gastric mucosa cells. | Not explicitly stated in the provided results. |
GPR39 Signaling Pathway
Activation of GPR39 by agonists like this compound initiates a cascade of intracellular signaling events. The receptor couples to multiple G-protein subtypes, including Gαq, Gαs, and Gα12/13, leading to the activation of various downstream effector pathways.
A Comparative Guide to PET Imaging Blocking Experiments: Featuring the Novel GPR39 Tracer [¹¹C]TM-N1324
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Positron Emission Tomography (PET) imaging blocking experiments, focusing on the novel G-protein coupled receptor 39 (GPR39) tracer, [¹¹C]TM-N1324. As the first PET radiotracer developed for imaging GPR39, its validation through blocking studies is a critical step in its preclinical development. [¹¹C]this compound's performance is compared with an established PET tracer for a different G-protein coupled receptor (GPCR), the M₄ muscarinic acetylcholine receptor tracer [¹¹C]MK-6884, to provide context and highlight key experimental considerations.
Introduction to PET Blocking Experiments
PET blocking, or receptor occupancy, studies are fundamental in radiopharmaceutical development and drug discovery. These experiments are designed to demonstrate the specificity of a novel PET tracer for its target receptor. By pre-administering a non-radiolabeled compound (a "blocker" or "cold ligand") that binds to the same target, the specific binding of the subsequently injected radiotracer is competitively inhibited. A significant reduction in the tracer's signal in the target tissue in the presence of the blocker confirms that the tracer is binding specifically to the intended receptor.
Target and Tracer Overview
This compound and its Target, GPR39
This compound is a potent and selective agonist for GPR39, a GPCR implicated in various physiological processes, including the regulation of gastrointestinal hormones and potentially in the pathophysiology of metabolic and neurodegenerative disorders such as Alzheimer's disease. [¹¹C]this compound is the first PET tracer developed to visualize and quantify GPR39 in vivo.[1][2] The development of this tracer opens new avenues for studying the role of GPR39 in health and disease and for the development of novel therapeutics targeting this receptor.
Alternative GPCR Tracer: [¹¹C]MK-6884 for the M₄ Muscarinic Receptor
For comparative purposes, we present data from blocking studies of [¹¹C]MK-6884, a PET tracer for the M₄ muscarinic acetylcholine receptor, another important GPCR target in the central nervous system. [¹¹C]MK-6884 has been well-characterized in preclinical and clinical studies, providing a robust example of a validated PET tracer for a GPCR.[3][4][5]
Quantitative Data Comparison
The following table summarizes the key quantitative outcomes from the blocking experiments for [¹¹C]this compound and [¹¹C]MK-6884.
| Parameter | [¹¹C]this compound | [¹¹C]MK-6884 |
| Tracer | [¹¹C]this compound | [¹¹C]MK-6884 |
| Target | GPR39 | M₄ Muscarinic Acetylcholine Receptor |
| Blocking Agent | This compound (self-block) | CVL-231 (an M₄ Positive Allosteric Modulator) |
| Species | Mouse (C57BL/J) | Rhesus Monkey |
| Key Outcome | ~65 ± 4% reduction in brain uptake | Dose-dependent receptor occupancy in the striatum |
| Reference |
Experimental Protocols
Detailed methodologies for the respective blocking experiments are outlined below.
[¹¹C]this compound Blocking Experiment Protocol (Rodent)
-
Animal Model: Normal C57BL/J mice (n=4 for the blocking study).
-
Blocking Agent Administration: Pre-treatment with a non-radiolabeled dose of this compound. The exact dose and timing of administration prior to tracer injection were not specified in the preliminary report.
-
Radiotracer Administration: Intravenous injection of [¹¹C]this compound.
-
PET Imaging: A dynamic PET scan was performed for a duration of 60 minutes immediately following tracer injection.
-
Data Analysis: The percentage of blocking was calculated by comparing the tracer uptake in the brains of the pre-treated animals to a baseline group that did not receive the blocking agent.
[¹¹C]MK-6884 Blocking Experiment Protocol (Non-human Primate)
-
Animal Model: Rhesus monkeys.
-
Blocking Agent Administration: Intravenous administration of CVL-231, an M₄ positive allosteric modulator. A loading dose of 0.8 mg/kg was administered 10 minutes before the radiotracer, followed by a constant infusion for the duration of the scan.
-
Radiotracer Administration: Intravenous injection of [¹¹C]MK-6884.
-
PET Imaging: A dynamic PET scan was conducted for 90 minutes.
-
Data Analysis: Receptor occupancy was determined by quantifying the reduction in the tracer's binding potential in specific brain regions (e.g., striatum) at different doses of the blocking agent. The cerebellum was used as a reference region.
Visualizations
GPR39 Signaling Pathway
Caption: Simplified GPR39 signaling pathway upon activation by an agonist like this compound.
Experimental Workflow for a PET Blocking Study
Caption: General experimental workflow for a PET imaging blocking study.
Logical Relationship of Comparison
Caption: Logical framework for comparing the validation of [¹¹C]this compound with an established tracer.
References
- 1. First GPR39‐imaging radiotracer to track zinc homeostasis in a rodent model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [11C]MK-6884 PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [11C]MK-6884 PET imaging reveals lower M4 muscarinic acetylcholine receptor availability following cocaine self-administration in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of TM-N1324 Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G-protein coupled receptor 39 (GPR39) agonist, TM-N1324, with an alternative agonist, TC-G 1008. The information presented is collated from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
This compound is a potent and selective agonist of the G-protein coupled receptor 39 (GPR39), a receptor implicated in various physiological processes, including metabolic regulation and gastrointestinal function.[1][2][3] This guide provides a side-by-side comparison of this compound with another widely used GPR39 agonist, TC-G 1008, focusing on their reported agonist activities. Both compounds exhibit potent agonism at GPR39, with their activity being significantly enhanced in the presence of zinc ions, indicating a role for zinc as a positive allosteric modulator.[3][4] The primary signaling pathways activated by GPR39 agonists are the Gαq pathway, leading to inositol phosphate accumulation, and the Gαs pathway, which results in cAMP accumulation.
Quantitative Comparison of Agonist Activity
The following tables summarize the reported half-maximal effective concentrations (EC50) for this compound and TC-G 1008 in activating GPR39. It is important to note that the data are compiled from different sources and experimental conditions may vary.
Table 1: EC50 Values for this compound
| Species | Assay Conditions | EC50 (nM) | Reference |
| Human | Inositol Phosphate Accumulation (+Zn2+) | 2 | |
| Human | Inositol Phosphate Accumulation (-Zn2+) | 201 | |
| Human | cAMP Accumulation (+Zn2+) | 17 | |
| Human | GPR39 Activation (+Zn2+) | 9 | |
| Human | GPR39 Activation (-Zn2+) | 280 | |
| Murine | GPR39 Activation (+Zn2+) | 5 | |
| Murine | GPR39 Activation (-Zn2+) | 180 |
Table 2: EC50 Values for TC-G 1008
| Species | Assay Conditions | EC50 (nM) | Reference |
| Human | GPR39 Activation | 0.8 | |
| Rat | GPR39 Activation | 0.4 |
GPR39 Signaling Pathways
Activation of GPR39 by agonists like this compound and TC-G 1008 initiates downstream signaling through multiple G-protein subtypes, primarily Gαq and Gαs.
Figure 1: GPR39 signaling pathways activated by agonists.
Experimental Protocols
Detailed methodologies for key assays are provided below. These are generalized protocols based on common practices and should be optimized for specific experimental conditions.
Inositol Phosphate (IP) Accumulation Assay (Gαq Pathway)
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq activation.
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) in appropriate media.
-
Transiently or stably transfect the cells with a plasmid encoding human or murine GPR39.
2. Cell Seeding:
-
Seed the transfected cells into 96-well or 384-well white, clear-bottom plates at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours.
3. Labeling with [³H]-myo-inositol (optional, for radiometric detection):
-
Replace the culture medium with inositol-free medium containing [³H]-myo-inositol.
-
Incubate for 18-24 hours to allow for incorporation into cellular phosphoinositides.
4. Agonist Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the assay buffer containing LiCl (to inhibit inositol monophosphatase) and incubate for a short period.
-
Add varying concentrations of the GPR39 agonist (e.g., this compound or TC-G 1008), with or without a fixed concentration of ZnCl₂, to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
5. Lysis and Detection:
-
Terminate the stimulation by adding a lysis buffer.
-
Quantify the accumulated inositol phosphates using one of the following methods:
-
Radiometric Detection: Separate the inositol phosphates using anion-exchange chromatography and measure the radioactivity with a scintillation counter.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Use a commercially available IP-One HTRF assay kit according to the manufacturer's instructions. This method involves a competitive immunoassay between cellular IP1 and a labeled IP1 analog.
-
6. Data Analysis:
-
Plot the response (e.g., CPM or HTRF ratio) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
cAMP Accumulation Assay (Gαs Pathway)
This assay quantifies the production of cyclic AMP (cAMP), a second messenger generated upon Gαs activation.
1. Cell Culture and Transfection:
-
As described in the Inositol Phosphate Accumulation Assay.
2. Cell Seeding:
-
As described in the Inositol Phosphate Accumulation Assay.
3. Agonist Stimulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the GPR39 agonist, with or without a fixed concentration of ZnCl₂, to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
4. Lysis and Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available assay kit, such as:
-
HTRF cAMP Assay: A competitive immunoassay based on HTRF technology.
-
AlphaScreen cAMP Assay: A bead-based proximity assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format.
-
5. Data Analysis:
-
Plot the response (e.g., HTRF ratio, AlphaScreen signal, or absorbance) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the agonist activity of a compound at GPR39.
References
Safety Operating Guide
Proper Disposal of TM-N1324: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of TM-N1324, a GPR39 agonist.
The following procedures are based on standard laboratory safety protocols and information typically found in a Safety Data Sheet (SDS). It is crucial to obtain and meticulously review the official SDS for this compound from your supplier before handling or disposing of this compound, as specific recommendations may vary.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Recommended Personal Protective Equipment
| PPE Category | Specific Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles must be worn. |
| Skin and Body Protection | A laboratory coat or other protective clothing is mandatory to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Identification and Segregation:
-
Classify this compound as a chemical waste.
-
Segregate solid waste from liquid waste.
-
Do not mix this compound with other chemical wastes unless their compatibility is confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any unused solid this compound or contaminated materials (e.g., weighing paper, pipette tips) into the designated solid waste container. Minimize the generation of dust.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not dispose of solutions down the drain.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage areas should have secondary containment to mitigate spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Do not attempt to dispose of the chemical waste through regular trash or sewer systems.
-
Experimental Protocols
No specific experimental protocols for the disposal of this compound are provided in standard safety and handling documentation. The disposal procedure itself is a standardized safety protocol.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Logistical Information for Handling TM-N1324
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with TM-N1324, a potent and selective G protein-coupled receptor 39 (GPR39) agonist.[1][2] Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields or goggles |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosolization is possible, use a fume hood. |
Operational and Disposal Plans
Handling:
-
Use this compound in a well-ventilated laboratory setting.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
This compound is a solid.[1]
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperatures for the solid powder are -20°C for up to 12 months and 4°C for up to 6 months.[2]
-
Stock solutions in solvent can be stored at -80°C for up to 6 months.[2]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or with regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Condition | Species | Reference |
| EC₅₀ | 9 nM | with Zn²⁺ | Human GPR39 | |
| EC₅₀ | 280 nM | without Zn²⁺ | Human GPR39 | |
| EC₅₀ | 5 nM | with Zn²⁺ | Murine GPR39 | |
| EC₅₀ | 180 nM | without Zn²⁺ | Murine GPR39 | |
| Aqueous Solubility | 65 µM | pH 7.0 | N/A |
Experimental Protocols
In Vivo Study: Effect of this compound on Food Intake in Mice
This protocol describes the methodology to assess the effect of orally administered this compound on food intake in a mouse model of high-fat diet-induced obesity.
Methodology:
-
Animal Model: Use mice with high-fat diet-induced obesity.
-
Habituation: Habituate the mice to the specific diet for a period of four days.
-
Dosing:
-
Prepare a vehicle control and this compound formulations. Zinc may be included in the vehicle to enhance GPR39 activity.
-
Administer a single oral bolus of this compound at a dosage of 30 mg/kg.
-
-
Data Collection:
-
Monitor and record the food intake of the mice during the dark period.
-
Plasma levels of this compound can be monitored at various time points (e.g., 2, 4, and 6 hours) after oral gavage to evaluate bioavailability.
-
-
Analysis: Compare the food intake and body weight of the this compound-treated group to the vehicle-treated control group.
In Vitro Study: Intestinal Permeability using Caco-2 Cells
This protocol outlines the procedure to evaluate the intestinal permeability of this compound using an in vitro Caco-2 cell model, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells to form a confluent monolayer.
-
Compound Addition: Add this compound to either the apical or basolateral side of the cell monolayer.
-
Sampling: At various time points, collect samples from the opposite side of the membrane to where the compound was initially added.
-
Analysis: Measure the concentration of this compound in the collected samples using LC-MS/MS to determine the rate of permeability.
Visualizations
GPR39 Signaling Pathway Activated by this compound
Caption: GPR39 signaling activated by this compound.
Experimental Workflow for In Vivo Mouse Study
Caption: Workflow for in vivo this compound mouse study.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
